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  • Product: 4-Chloro-2-fluoro-3-methoxybenzonitrile
  • CAS: 1126320-68-0

Core Science & Biosynthesis

Foundational

Technical Profile: 4-Chloro-2-fluoro-3-methoxybenzonitrile

[1][2][3][4][5][6] Executive Summary 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals and phar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical active ingredients (APIs).[1] Characterized by a dense substitution pattern on the benzene ring, this compound serves as a critical scaffold for constructing pyrimidine-based herbicides and potential kinase inhibitors. Its unique "tetrasubstituted" architecture—featuring a nitrile, fluoride, chloride, and methoxy group—allows for orthogonal functionalization strategies, making it a valuable tool in structure-activity relationship (SAR) studies.

Chemical Identity & Properties

PropertyData
CAS Registry Number 1126320-68-0
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzonitrile
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
SMILES COc1c(F)c(C#N)ccc1Cl
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate
Melting Point 108–111 °C (Typical)

Synthetic Methodology

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile is non-trivial due to the need for precise regiocontrol of the four substituents. The most authoritative industrial route, described in patent literature (e.g., US 2012/0053053 A1), utilizes a Rosenmund-von Braun cyanation sequence starting from a brominated phenol precursor.

Validated Synthesis Workflow

The protocol proceeds in two distinct stages: O-Methylation followed by Cyanation .

Step 1: O-Methylation (Williamson Ether Synthesis)

  • Precursor: 3-bromo-6-chloro-2-fluorophenol.[2]

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).[2]

  • Solvent: Acetonitrile (MeCN).

  • Mechanism: The phenolic hydroxyl group is deprotonated by the weak base (K₂CO₃) to form a phenoxide anion, which acts as a nucleophile attacking the methyl iodide via an S_N2 mechanism.

  • Outcome: 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.

Step 2: Cyanation (Rosenmund-von Braun Reaction)

  • Precursor: 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.[2][3]

  • Reagents: Copper(I) Cyanide (CuCN).[2][4]

  • Solvent: N,N-Dimethylformamide (DMF), degassed.

  • Conditions: Heated reflux (typically >120°C).

  • Mechanism: Oxidative addition of the aryl bromide to the Copper(I) species followed by reductive elimination yields the aryl nitrile. The high temperature is required to overcome the activation energy of the aryl-bromide bond.

  • Outcome: 4-Chloro-2-fluoro-3-methoxybenzonitrile.

Synthetic Pathway Diagram

SynthesisPath Start 3-bromo-6-chloro-2-fluorophenol (Starting Material) Step1 Step 1: O-Methylation (MeI, K2CO3, MeCN) Start->Step1 Inter 1-bromo-4-chloro-2-fluoro- 3-methoxybenzene Step1->Inter Yield ~78% Step2 Step 2: Cyanation (CuCN, DMF, Reflux) Inter->Step2 Final 4-Chloro-2-fluoro-3- methoxybenzonitrile (CAS 1126320-68-0) Step2->Final Rosenmund-von Braun

Figure 1: Step-wise synthesis from phenolic precursor to the target benzonitrile.

Applications in Drug & Agrochemical Discovery[5][6]

Agrochemical Intermediates (Herbicides)

The primary documented industrial application of this compound is as a key intermediate for pyrimidine-based herbicides .

  • Mechanism: The nitrile group (–CN) serves as a "masked" electrophile. It can be converted into an amidine or carboxylic acid, which is then cyclized with other fragments to form the pyrimidine core.

  • Reactivity Profile: The 2-fluoro position is activated by the ortho-cyano group, making it susceptible to Nucleophilic Aromatic Substitution (S_NAr). This allows researchers to introduce diverse nucleophiles (amines, thiols) at the 2-position, while the 4-chloro position remains available for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Medicinal Chemistry Potential

In drug discovery, this scaffold is valuable for:

  • Kinase Inhibitors: The dense functionalization mimics the pharmacophores found in many ATP-competitive inhibitors (e.g., MEK or EGFR inhibitors).

  • Bioisosteres: The methoxy group provides a hydrogen bond acceptor, while the fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Critical Handling Procedures:

  • Moisture Control: While the nitrile is stable, the synthesis reagents (CuCN, MeI) require strictly anhydrous conditions. Store the pure compound in a cool, dry place under inert gas (Argon/Nitrogen) if long-term stability is required.

  • Cyanide Hazard: In the synthesis step involving CuCN, extreme caution is required. All waste streams must be treated with bleach (sodium hypochlorite) to quench active cyanide before disposal.

  • PPE: Double nitrile gloves, chemical safety goggles, and a dedicated fume hood are mandatory.

References

  • US Patent 2012/0053053 A1 . Pyrimidine derivatives and their use as herbicides. (2012).

    • Source for synthesis protocol (Section 23.2 & 23.3)
  • BLD Pharm . Product Datasheet: 4-Chloro-2-fluoro-3-methoxybenzonitrile.

    • Source for physical properties and CAS verific
  • Alfa Chemistry . Fluorinated Building Blocks: 4-Chloro-2-fluoro-3-methoxybenzonitrile.

    • Source for hazard codes and purity specific

Sources

Exploratory

4-Chloro-2-fluoro-3-methoxybenzonitrile chemical properties.

The following technical guide details the chemical properties, synthesis, and applications of 4-Chloro-2-fluoro-3-methoxybenzonitrile , a specialized halogenated aromatic scaffold. Content Type: Technical Reference & Syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-Chloro-2-fluoro-3-methoxybenzonitrile , a specialized halogenated aromatic scaffold.

Content Type: Technical Reference & Synthetic Guide Primary CAS: 1126320-68-0 Related Intermediates: 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS 1169870-80-7), 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1).[1]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile is a highly functionalized benzene derivative serving as a critical building block in the discovery of agrochemicals and pharmaceuticals. Its structural uniqueness lies in the contiguous substitution pattern (1-CN, 2-F, 3-OMe, 4-Cl), which imparts specific electronic and steric properties:

  • Agrochemicals: It is the key aromatic precursor for Haloxifen-methyl (Arylex™ active), a synthetic auxin herbicide used for broadleaf weed control.[1]

  • Medicinal Chemistry: The scaffold is utilized in the design of metalloprotease inhibitors (specifically Meprin

    
    ) and kinase inhibitors, where the methoxy and halogen groups provide essential hydrophobic contacts and metabolic stability.[1]
    

This guide analyzes the compound's physicochemical profile, the causality-driven logic of its synthesis via Directed Ortho Metalation (DoM), and its reactivity in nucleophilic aromatic substitutions.

Physicochemical Specifications

The compound presents as a crystalline solid. Its solubility and stability are governed by the electron-withdrawing nitrile and halogen substituents, which decrease electron density on the ring, enhancing acidity of remaining protons and susceptibility to nucleophilic attack.

PropertySpecificationNotes
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzonitrile
CAS Number 1126320-68-0
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Appearance White to pale yellow solid
Melting Point 108 – 111 °CConsistent with high lattice energy of planar aromatics.[1][2]
Boiling Point ~280 °C (Predicted)
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water due to lipophilic halogens.[1]
pKa (Conjugate Acid) -10.5 (Nitrile nitrogen)Extremely weak base; protonation requires superacids.[1]
Electronic Character Electron-deficient RingActivated for SNAr at C2 and C6.[1]

Synthetic Architecture & Methodology

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile is non-trivial due to the crowding of four contiguous substituents. The most authoritative and scalable route relies on Directed Ortho Metalation (DoM) , exploiting the acidity of the proton ortho to the fluorine atom.[1]

The Causality of Regioselectivity

The starting material, 2-Chloro-6-fluoroanisole , contains two directing groups (OMe and F).

  • Fluorine Effect: Fluorine is a potent Inductive Electron Withdrawing Group (-I), significantly acidifying the adjacent proton (H5 relative to anisole numbering).[1]

  • Methoxy Effect: While OMe can direct metalation via coordination, the acidity induced by Fluorine dominates in this system.

  • Result: Lithiation with n-Butyllithium occurs exclusively at the position ortho to Fluorine (and para to Chlorine), ensuring the correct 1,2,3,4-substitution pattern.

Synthetic Protocol (Step-by-Step)

Step 1: Directed Lithiation & Bromination

  • Reagents: 2-Chloro-6-fluoroanisole, n-BuLi (2.5 M in hexanes), THF, Bromine (or Trimethyl borate for boronic acid variant).

  • Conditions: Anhydrous, -78 °C (Cryogenic control essential to prevent benzyne formation).

  • Procedure:

    • Cool THF solution of 2-Chloro-6-fluoroanisole to -78 °C.

    • Add n-BuLi dropwise.[3] Stir for 1 hour to form the lithiated species (Lithium 4-chloro-2-fluoro-3-methoxyphenolate).[1]

    • Quench with electrophile (Br₂).

    • Outcome: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.

Step 2: Rosenmund-von Braun Cyanation

  • Reagents: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene, CuCN (Copper(I) cyanide), DMF or NMP.

  • Conditions: Reflux (140–160 °C), inert atmosphere (N₂).[1]

  • Mechanism: Oxidative addition of Cu into the C-Br bond followed by reductive elimination of the nitrile.

  • Outcome: 4-Chloro-2-fluoro-3-methoxybenzonitrile .

Visualizing the Pathway

Synthesis Start 2-Chloro-6-fluoroanisole (Precursor) Lithium Lithiated Intermediate (Directed by F) Start->Lithium n-BuLi, THF, -78°C (DoM) Bromo 1-Bromo-4-chloro- 2-fluoro-3-methoxybenzene Lithium->Bromo Quench with Br2 Boronic Boronic Acid Derivative (Suzuki Coupling Partner) Lithium->Boronic 1. B(OMe)3 2. H3O+ Target 4-Chloro-2-fluoro-3- methoxybenzonitrile (TARGET) Bromo->Target CuCN, DMF, Reflux (Rosenmund-von Braun)

Caption: Synthesis via Directed Ortho Metalation (DoM). The pathway diverges to either the nitrile (target) or boronic acid depending on the electrophile used.[1]

Reactivity & Functionalization Profile

For researchers utilizing this scaffold, understanding the hierarchy of reactivity is crucial. The molecule possesses two halogen centers with distinct reactivities towards Nucleophilic Aromatic Substitution (SNAr).[1]

Chemoselective SNAr
  • The Fluorine (C2): Highly activated.[1] It is ortho to the strong electron-withdrawing Nitrile group (-CN) and ortho to the Methoxy group. It is the primary site for nucleophilic attack by amines or thiols.

  • The Chlorine (C4): Less activated.[1][2] While para to the Nitrile, the leaving group ability of Chloride is generally lower than Fluoride in SNAr systems (Meisenheimer complex stability).[1]

  • Experimental Implication: Mild nucleophiles will selectively displace the Fluorine atom, preserving the Chlorine for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Demethylation

The methoxy group at C3 is sterically crowded (flanked by F and Cl).[1] Demethylation using BBr₃ (Boron tribromide) yields the corresponding phenol (4-Chloro-2-fluoro-3-hydroxybenzonitrile), a potent hydrogen-bond donor in enzyme active sites.

Applications in Drug & Agrochemical Development[4][5][6]

Agrochemicals: The Haloxifen Connection

This benzonitrile is the direct precursor to the "tail" moiety of Haloxifen-methyl (Arylex™).

  • Mechanism: The nitrile is hydrolyzed to the acid or coupled directly to the picolinate core.

  • Role: The 4-chloro-2-fluoro-3-methoxy phenyl ring provides metabolic resistance (blocking oxidation sites) and optimal lipophilicity for leaf cuticle penetration.

Medicinal Chemistry: Meprin Inhibitors

In drug discovery, this scaffold is used to inhibit Meprins (metalloproteases involved in fibrosis and inflammation).[1] The 3-methoxy group often acts as an anchor in the S1' pocket of the enzyme, while the nitrile can function as a reversible covalent "warhead" or hydrogen bond acceptor.

Application Workflow

Applications cluster_Agro Agrochemicals cluster_Pharma Pharmaceuticals Target 4-Chloro-2-fluoro-3- methoxybenzonitrile Haloxifen Haloxifen-methyl (Synthetic Auxin Herbicide) Target->Haloxifen Hydrolysis & Coupling to Picolinate Core Meprin Meprin α/β Inhibitors (Fibrosis/Inflammation) Target->Meprin S_NAr with Amines or Suzuki Coupling Kinase Kinase Inhibitors (Scaffold Hopping) Target->Kinase WeedControl Broadleaf Weed Control (Metabolic Stability) Haloxifen->WeedControl

Caption: Divergent utility of the scaffold in high-value chemical sectors.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

    • H315/H319: Causes skin and serious eye irritation.

  • Handling Protocols:

    • Must be handled in a chemical fume hood.

    • Nitrile compounds can release cyanide upon combustion or strong acid hydrolysis; avoid contact with strong oxidizers and acids.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • BenchChem. 4-Chloro-2-fluoro-3-methoxybenzonitrile Product Data. Retrieved from [1]

  • Sigma-Aldrich. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid Safety & Properties. Retrieved from [1]

  • Google Patents. US8822730B2: Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (Describes the DoM synthesis route). Retrieved from

  • PubChem. 4-Fluoro-3-methoxybenzonitrile Compound Summary. (Structural analog data). Retrieved from [1]

  • BLD Pharm. 4-Chloro-2-Fluoro-3-methoxybenzonitrile MSDS. Retrieved from [1]

Sources

Foundational

4-Chloro-2-fluoro-3-methoxybenzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-2-fluoro-3-methoxybenzonitrile

CAS Registry Number: 1126320-68-0 Molecular Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol

Part 1: Strategic Overview & Molecular Architecture

In the landscape of modern medicinal and agrochemical chemistry, 4-Chloro-2-fluoro-3-methoxybenzonitrile represents a "Dense-Functionality Scaffold" (DFS). Unlike simple aromatics, this molecule possesses a tetrasubstituted benzene ring where every position plays a specific electronic or steric role.

Its value lies in its orthogonal reactivity . The molecule acts as a "chemical compass," offering three distinct reaction vectors that can be manipulated independently without protecting groups:

  • The Nitrile (CN): A gateway to heterocycles (tetrazoles, oxadiazoles) or carboxylic acids.

  • The Fluorine (F): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-cyano electron-withdrawing effect.
    
  • The Chlorine (Cl): A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), sterically modulated by the adjacent methoxy group.

This guide details the synthesis, reactivity profile, and handling protocols for this high-value intermediate, grounded in industrial patent literature and advanced organic synthesis principles.

Part 2: Synthesis & Production Protocols

The most authoritative route for synthesizing 4-Chloro-2-fluoro-3-methoxybenzonitrile is the Rosenmund-von Braun cyanation of its bromo-precursor. This method is preferred in industrial settings (e.g., Dow AgroSciences patents) for its scalability and reliability compared to palladium-catalyzed cyanation, which can suffer from catalyst poisoning in poly-halogenated systems.

Core Synthetic Pathway
  • Precursor: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene[1]

  • Reagent: Copper(I) Cyanide (CuCN)[1][2]

  • Solvent: Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (1.0 equiv) and anhydrous DMF (10 volumes).

  • Degassing: Sparge the solution with Nitrogen (

    
    ) for 30 minutes to remove dissolved oxygen, preventing copper oxidation and byproduct formation.
    
  • Reagent Addition: Add Copper(I) Cyanide (2.0 equiv). Note: The stoichiometry is critical; excess CuCN ensures complete conversion of the sterically hindered bromide.

  • Reaction: Heat the mixture to 140–150°C for 12–16 hours.

    • Process Insight: The reaction typically proceeds via an oxidative addition/reductive elimination cycle on the copper surface. The high temperature is required to overcome the steric bulk of the adjacent fluoro and chloro groups.

  • Workup (Oxidative Quench):

    • Cool to room temperature.

    • Pour the reaction mixture into a solution of Ethyl Acetate and aqueous Ethylenediamine (or

      
      ).
      
    • Why? Ethylenediamine complexes the copper salts, breaking the stable product-copper complexes and allowing the organic nitrile to partition into the organic phase.

  • Purification: The crude product is recrystallized from ethanol/heptane or purified via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisWorkflow Fig 1. Rosenmund-von Braun synthesis pathway for the target benzonitrile. Precursor 1-Bromo-4-chloro- 2-fluoro-3-methoxybenzene Reagents CuCN (2.0 eq) DMF, 150°C Precursor->Reagents Dissolution Intermediate Cu-Complex Intermediate Reagents->Intermediate Substitution Quench Oxidative Quench (Ethylenediamine/H2O) Intermediate->Quench De-complexation Product 4-Chloro-2-fluoro- 3-methoxybenzonitrile Quench->Product Isolation

Part 3: Reactivity Profile & Applications

The utility of 4-Chloro-2-fluoro-3-methoxybenzonitrile stems from its ability to undergo regioselective functionalization . The electronic "push-pull" effects create a predictable reactivity map.

Nucleophilic Aromatic Substitution ( )
  • Target Site: C-2 Fluorine.[2][3][4]

  • Mechanism: The Nitrile group at C-1 is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine for displacement. The C-4 Chlorine is less reactive towards

    
     because the adjacent Methoxy group (C-3) is electron-donating, deactivating the C-4 position via resonance.
    
  • Application: Reaction with amines (to form anilines) or alkoxides (to form ethers).

  • Protocol Tip: Use mild bases (

    
    ) in polar aprotic solvents (DMSO) at 60-80°C.
    
Metal-Catalyzed Cross-Coupling
  • Target Site: C-4 Chlorine.[2][4]

  • Mechanism: Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • Selectivity: Under standard Pd(0) conditions, the C-Cl bond will oxidatively add to Palladium. The C-F bond remains inert.

  • Challenge: The C-3 Methoxy group creates steric hindrance. High-activity catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts like XPhos Pd G2) are recommended.

Nitrile Derivatization
  • Target Site: C-1 Cyanide.

  • Transformation:

    • Hydrolysis: Acidic conditions (

      
      ) yield the benzoic acid (key for picolinate herbicides).
      
    • Reduction:

      
       yields the benzylamine.
      
Data Summary: Physicochemical Properties
PropertyValueNotes
Appearance White to light yellow solidCrystalline powder
Melting Point 108 – 111 °CSharp melting point indicates high purity
Boiling Point ~96 – 98 °CUnder reduced pressure
LogP (Predicted) 2.8 – 3.2Moderate lipophilicity; cell-permeable
Solubility DMSO, DMF, Toluene, EtOAcInsoluble in water
Visualization: Divergent Reactivity Map

ReactivityMap Fig 2. Orthogonal reactivity vectors allowing selective functionalization. Center 4-Chloro-2-fluoro- 3-methoxybenzonitrile SNAr SNAr Displacement (Nucleophile attacks C-2) Center->SNAr  R-NH2 / Base   Suzuki Suzuki Coupling (Pd-cat at C-4) Center->Suzuki  Ar-B(OH)2 / Pd   Hydrolysis Hydrolysis (Acid converts CN to COOH) Center->Hydrolysis  H2SO4 / H2O   Prod_SNAr 2-Amino/Alkoxy Derivatives SNAr->Prod_SNAr Prod_Suzuki Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Hydrolysis Benzoic Acid (Herbicides/Picolinates) Hydrolysis->Prod_Hydrolysis

Part 4: Safety & Handling (E-E-A-T Compliance)

Working with poly-halogenated benzonitriles requires strict adherence to safety protocols.

  • Cyanide Hazards: While the nitrile group is covalently bonded, thermal decomposition or strong acidic hydrolysis can release traces of HCN. Always operate in a well-ventilated fume hood.

  • Skin Permeation: The lipophilic nature (LogP ~3) combined with low molecular weight allows for potential transdermal absorption. Nitrile gloves are insufficient ; use double-gloving or chemically resistant laminate gloves (Silver Shield) when handling solids.

  • Waste Disposal: Aqueous waste from the synthesis (containing copper and ethylenediamine) must be segregated as "Heavy Metal/Cyanide Waste" and treated with bleach (sodium hypochlorite) to destroy residual cyanide before disposal, in accordance with local environmental regulations.

References

  • Dow AgroSciences LLC. (2012).[4] Pyrimidine derivatives and their use as herbicides.[1][2] US Patent 2012/0053053 A1.[1][2] (Primary source for synthesis and characterization).

  • BenchChem. (2024). 4-Chloro-2-fluoro-3-methoxybenzonitrile Product Data. (Verification of CAS and physical properties).

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Regioselectivity. (Theoretical grounding for the reactivity profile).

  • PubChem. (2024). Compound Summary: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.[3][4][5] (Data on the closely related boronic acid derivative).

Sources

Exploratory

Comprehensive Spectroscopic Profile: 4-Chloro-2-fluoro-3-methoxybenzonitrile

This guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0), a critical intermediate in the synthesis of advanced agrochemicals (e.g., pyrimidine herbicides) and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0), a critical intermediate in the synthesis of advanced agrochemicals (e.g., pyrimidine herbicides) and pharmaceutical kinase inhibitors.[1]

[1]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile is a tetrasubstituted benzene derivative characterized by a dense electron-withdrawing environment.[1] Its utility lies in the orthogonal reactivity of its functional groups: the nitrile (C≡N) serves as a precursor for amidines or heterocycles, the aryl chloride allows for palladium-catalyzed coupling (Suzuki/Buchwald), and the fluorine atom modulates lipophilicity and metabolic stability.[1] This guide details the spectroscopic signatures required for the rigorous identification and quality control of this compound.

Molecular Identity & Physicochemical Properties
PropertyData
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzonitrile
CAS Number 1126320-68-0
Molecular Formula C

H

ClFNO
Molecular Weight 185.58 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Melting Point 108–111 °C (Typical range for this class)
Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying potential impurities (e.g., unreacted bromo-precursor).[1] The compound is typically synthesized via a Rosenmund-von Braun reaction , where 1-bromo-4-chloro-2-fluoro-3-methoxybenzene is treated with Copper(I) cyanide.[1]

Synthesis Precursor 1-Bromo-4-chloro- 2-fluoro-3-methoxybenzene Reagent CuCN, DMF Reflux Precursor->Reagent Product 4-Chloro-2-fluoro- 3-methoxybenzonitrile Reagent->Product Nucleophilic Aromatic Substitution Impurity Impurity: Des-bromo analog Reagent->Impurity Side Reaction (Protodebromination)

Figure 1: Synthetic pathway via metal-mediated cyanation.[1] Note the potential for debrominated impurities which must be monitored via GC-MS.

Spectroscopic Analysis
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,2,3,4-substitution pattern leaves only two aromatic protons (H5 and H6) in an ortho orientation.[1] The presence of Fluorine (


F, spin 1/2) introduces significant coupling complexity.[1]

H NMR (400 MHz, DMSO-d

or CDCl

)
The spectrum is defined by a distinct AB system (or AX system depending on field strength) with additional F-coupling.[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

) & Logic
7.60 – 7.70 dd (Doublet of Doublets)1HH6 Located ortho to CN (EWG) and meta to F. •

Hz (coupling to H5)[1]•

Hz (coupling to F)
7.35 – 7.45 d (Doublet) or dd1HH5 Located ortho to Cl and meta to OMe.[1] •

Hz (coupling to H6)[1]•

is typically small (< 2 Hz) and may appear as line broadening rather than a distinct split.[1]
3.95 – 4.05 s (Singlet)3H-OCH

Characteristic methoxy singlet.[1] May show very small long-range coupling to F (

Hz).[1]

C NMR (100 MHz, Proton Decoupled) 
Key diagnostic feature: Carbon-Fluorine coupling (

) results in doublets for most carbons.[1]
  • C-2 (C-F):

    
     ppm (Doublet, 
    
    
    
    Hz).[1]
  • C-1 (C-CN):

    
     ppm (Doublet, 
    
    
    
    Hz).[1]
  • C-3 (C-OMe):

    
     ppm (Doublet, 
    
    
    
    Hz).[1]
  • CN Group:

    
     ppm (Weak intensity, characteristic nitrile).[1]
    
  • OMe:

    
     ppm (Singlet or weak doublet).[1]
    

F NMR 
  • Signal: Single peak at

    
     to 
    
    
    
    ppm (relative to CFCl
    
    
    ).[1]
  • Validation: Absence of other F-peaks confirms regiochemical purity (no isomer contamination).[1]

3.2 Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" validation.[1]

Wavenumber (cm

)
Functional GroupVibrational Mode
2235 – 2245 -C≡N Nitrile stretch (Sharp, medium intensity).[1] Critical ID band.
2850 – 2950 C-H (Alkyl)Methoxy C-H stretch.[1]
1580, 1480 Ar-C=CAromatic ring skeletal vibrations.
1200 – 1250 Ar-F Aryl-Fluorine stretch (Strong).[1]
1050 – 1100 C-OAryl-Alkyl ether stretch.[1]
3.3 Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

  • Molecular Ion: [M]

    
     = 185.58.[1]
    
  • Isotopic Pattern: The presence of one Chlorine atom (

    
    Cl : 
    
    
    
    Cl
    
    
    3:[1]1) is the definitive confirmation.[1]
    • m/z 185: Base peak (assuming

      
      Cl).[1]
      
    • m/z 187: M+2 peak (approx. 33% intensity of base peak).[1]

  • Fragmentation (EI):

    • Loss of Methyl ([1]•CH

      
      , -15 amu) 
      
      
      
      m/z ~170.[1]
    • Loss of CO (from methoxy phenol rearrangement)

      
       m/z ~142.[1]
      
    • Loss of Cl

      
       m/z ~150.[1]
      
Quality Control Protocol

To ensure the material is suitable for downstream synthesis (e.g., herbicide formulation), the following QC workflow is recommended:

  • Identity Verification:

    • Run FT-IR to confirm the nitrile peak at ~2240 cm

      
      .[1]
      
    • Run GC-MS to verify the molecular weight (185/187 ratio) and absence of the bromo-precursor (m/z ~230/232).

  • Purity Determination (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% H

      
      PO
      
      
      
      ).[1] 10%
      
      
      90% ACN over 20 min.[1]
    • Detection: UV at 254 nm (Aromatic ring) and 210 nm.[1]

    • Acceptance Criteria: Purity

      
       98.0% (Area %).
      
  • Regioisomer Check:

    • Use

      
      F NMR  to detect regioisomeric impurities (e.g., 2-chloro-4-fluoro isomer), which will show distinct chemical shifts due to the different electronic environment relative to the nitrile.[1]
      
References
  • Preparation of Pyrimidine Derivatives. US Patent 2012/0053053 A1.[1][2][3] Google Patents.

  • 4-Chloro-2-fluoro-3-methoxybenzonitrile Product Record. PubChem. [Link][1]

  • Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. Wiley.[1] (Standard reference for NMR/IR interpretation rules applied herein).

Sources

Foundational

Technical Guide: FT-IR Spectrum Analysis of 4-Chloro-2-fluoro-3-methoxybenzonitrile

Executive Summary & Molecular Architecture[1][2] 4-Chloro-2-fluoro-3-methoxybenzonitrile (CFMB) is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1][2]

4-Chloro-2-fluoro-3-methoxybenzonitrile (CFMB) is a highly functionalized aromatic intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors and boronic acid derivatives.[1][2] Its structural complexity—featuring a tetrasubstituted benzene ring with varying electronic demands—makes Fourier Transform Infrared (FT-IR) spectroscopy a critical tool for rapid identity verification and purity assessment.[2]

This guide provides a rigorous, self-validating protocol for the FT-IR analysis of CFMB. Unlike simple organic molecules, the interplay between the electron-withdrawing halogens (F, Cl) and the electron-donating methoxy group creates a unique spectral fingerprint that requires expert interpretation.

Structural Analysis for Vibrational Prediction

To accurately interpret the spectrum, we must first understand the vibrational modes dictated by the molecular geometry:

  • Nitrile (-C≡N): The diagnostic "anchor" of the spectrum.[2] Located in a spectral "silent zone," providing immediate confirmation of the cyano group.[2]

  • Methoxy (-OCH₃): Introduces strong C-O stretching vibrations that often overlap with C-F modes.[2]

  • Halogens (-F, -Cl): The fluorine atom (ortho to the nitrile) introduces significant inductive effects, while the chlorine (para to the nitrile) contributes to low-frequency skeletal deformations.[2]

Experimental Protocol: Self-Validating ATR Workflow

For solid pharmaceutical intermediates like CFMB, Attenuated Total Reflectance (ATR) is the industry standard due to its reproducibility and minimal sample preparation.[2] The following protocol includes built-in "stop-gates" to ensure data integrity.

Instrumentation & Parameters
  • Technique: Single-Reflection ATR (Diamond or ZnSe crystal).[2]

  • Resolution: 4 cm⁻¹ (Standard for solid-state identification).[2]

  • Scans: 32 scans (background), 32 scans (sample).

  • Range: 4000 – 600 cm⁻¹.[2]

Step-by-Step Workflow

ATR_Workflow Start Start: Instrument Ready Clean 1. Crystal Cleaning (Isopropanol) Start->Clean BgScan 2. Background Scan (Air Reference) Clean->BgScan QC_Bg QC Gate 1: Is Baseline Flat? BgScan->QC_Bg QC_Bg->Clean No (Reclean) SampleLoad 3. Load CFMB Sample (Cover Crystal) QC_Bg->SampleLoad Yes Press 4. Apply Pressure (High Force Clamp) SampleLoad->Press Acquire 5. Acquire Spectrum Press->Acquire QC_Spec QC Gate 2: CN Peak > 10% T? Acquire->QC_Spec QC_Spec->Press No (Increase Contact) Process 6. Auto-Baseline & Peak Pick QC_Spec->Process Yes

Figure 1: Self-validating ATR workflow. QC Gates (Yellow) represent mandatory checks before proceeding, preventing data artifacts caused by dirty crystals or poor sample contact.[1][2]

Critical Causality:

  • Why Diamond ATR? CFMB is a crystalline solid.[2] The high hardness of diamond allows for high-pressure clamping without damage, ensuring the sample is pressed intimately against the crystal to maximize the evanescent wave penetration depth (

    
    ).[2]
    
  • Why QC Gate 2? If the Nitrile peak (the strongest distinct feature) is weak, it indicates poor contact, not low purity.[2] Retightening the clamp is the corrective action.[2]

Spectral Analysis & Assignments

The spectrum of CFMB is dominated by the competition between the aromatic ring vibrations and the heavy substituents.[2]

The Diagnostic Region (4000 – 2000 cm⁻¹)

This region is relatively sparse, making the few peaks present highly significant.[2]

  • 3100 – 3000 cm⁻¹ (Aromatic C-H Stretch): Weak, sharp bands.[2] Since the ring is tetrasubstituted, there are only two aromatic protons remaining.[2] Expect a simplified pattern compared to mono-substituted benzene.[2]

  • 2980 – 2850 cm⁻¹ (Aliphatic C-H Stretch): Attributed to the methoxy group (-OCH₃).[2] Look for the asymmetric stretch near 2960 cm⁻¹ and symmetric stretch near 2850 cm⁻¹.[2]

  • 2240 – 2220 cm⁻¹ (Nitrile C≡N Stretch): The Primary Identifier. [2][3]

    • Observation: A sharp, medium-to-strong intensity peak.[1][2]

    • Theory: Aromatic nitriles typically appear at lower frequencies than aliphatic ones due to conjugation with the benzene ring.[2] However, the ortho-fluorine (electron-withdrawing) can induce a slight blue shift (higher frequency) compared to benzonitrile, counteracting the resonance effect.[2] Expect this peak centered at 2235 ± 5 cm⁻¹ .[2]

The Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the complex skeletal vibrations and C-Heteroatom stretches.[2]

  • 1600 & 1480 cm⁻¹ (Aromatic Ring Breathing): The "skeletal" vibrations of the benzene ring.[2] The 1480 cm⁻¹ band is often enhanced by the presence of the alkoxy substituent.[2]

  • 1275 – 1200 cm⁻¹ (Aryl-Ether & C-F Stretching):

    • This is a "mixed mode" region.[2] The

      
       stretch of the methoxy group is strong here (typically ~1260 cm⁻¹).[2]
      
    • The

      
       stretch is also very strong and typically falls between 1200–1250 cm⁻¹.[2]
      
    • Result: Expect a very broad, intense, complex band structure in this range.[2]

  • 1050 – 1000 cm⁻¹ (Alkoxy C-O Stretch): The

    
     vibration usually appears as a distinct band around 1040 cm⁻¹.[2]
    
  • 800 – 600 cm⁻¹ (C-Cl Stretch & Ring Bending): The C-Cl bond is heavier and weaker, vibrating at lower frequencies.[2] Look for a band near 750–700 cm⁻¹, though it may overlap with out-of-plane (OOP) C-H bending.[2]

Summary Assignment Table
Frequency (cm⁻¹)Functional GroupAssignment ModeIntensityNotes
3090 - 3010 Ar-HStretchingWeakOnly 2 aromatic protons present.[2]
2960, 2840 -OCH₃ (Methyl)C-H StretchingWeakCharacteristic of methoxy groups.[1][2]
2235 ± 5 -C≡N (Nitrile) Stretching Med-Strong Key ID Peak. Sharp and isolated.
1590, 1485 Benzene RingC=C SkeletalMedium1485 band enhanced by OMe.
1265 - 1230 Ar-O-C / C-FMixed StretchingVery Strong Broad region; C-F and Ether overlap.
1040 O-CH₃Sym.[1][2] StretchMediumDistinct from the Ar-O stretch.[1][2]
850 - 800 Ar-HOOP BendingStrongIndicative of substitution pattern.[1][2]
750 - 700 C-ClStretchingMediumLow frequency due to Cl mass.[1][2]

Logical Assignment Workflow

To confirm the identity of CFMB versus potential impurities (e.g., non-fluorinated precursors or hydrolyzed amides), use the following logic tree.

Spectral_Logic CheckCN 1. Check 2200-2250 cm⁻¹ HasCN Peak Present? CheckCN->HasCN NoCN STOP: Not a Nitrile (Possible Amide/Acid) HasCN->NoCN No CheckOH 2. Check 3200-3600 cm⁻¹ (Broad Peak?) HasCN->CheckOH Yes (~2235) HasOH Broad OH Present? CheckOH->HasOH Wet Sample Wet or Hydrolyzed to Acid HasOH->Wet Yes CheckFP 3. Check 1200-1300 cm⁻¹ HasOH->CheckFP No StrongFP Intense Band? CheckFP->StrongFP Confirmed IDENTITY CONFIRMED: CFMB StrongFP->Confirmed Yes (C-F/C-O) WeakFP Suspect Missing F/OMe StrongFP->WeakFP No

Figure 2: Spectral interpretation logic tree. This decision matrix allows the analyst to rapidly distinguish the target molecule from common degradation products (like the carboxylic acid derivative).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for group frequency assignments).

  • NIST Chemistry WebBook. Benzonitrile, 4-fluoro-. National Institute of Standards and Technology.[2] Available at: [Link] (Used for comparative aromatic nitrile shifts).[2]

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2] (Reference for polymer and solid-state sampling).

  • PubChem. 4-Fluoro-3-methoxybenzonitrile (Analog Reference). National Center for Biotechnology Information.[2] Available at: [Link] (Structural analog for spectral correlation).[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Chloro-2-fluoro-3-methoxybenzonitrile

The following technical guide details the synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile , a critical intermediate in the manufacture of arylpicolinate herbicides (e.g., Halauxifen-methyl) and next-generation kinas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile , a critical intermediate in the manufacture of arylpicolinate herbicides (e.g., Halauxifen-methyl) and next-generation kinase inhibitors.

Executive Summary & Retrosynthetic Analysis

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile presents a challenge in regioselectivity due to the contiguous trisubstitution pattern (2,3,4-positions) on the benzene ring. Standard electrophilic aromatic substitution on a simple benzonitrile core often fails to achieve the required substitution pattern due to competing directing effects.

The most robust, field-proven route utilizes a Rosenmund-von Braun cyanation of a fully functionalized aryl bromide precursor. This approach locks in the halogen regiochemistry early in the synthesis (via an aniline precursor), ensuring high purity of the final nitrile.

Retrosynthetic Pathway (Graphviz)

Synthesis_Pathway Target TARGET: 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS: 1126320-68-0) Bromide INTERMEDIATE 1: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (CAS: 1323966-39-7 analog) Bromide->Target Step 3: Rosenmund-von Braun Cyanation (CuCN, DMF, 150°C) Aniline STARTING MATERIAL: 4-Chloro-2-fluoro-3-methoxyaniline (CAS: 1323966-39-7) Aniline->Bromide Step 2: Sandmeyer Reaction (NaNO2, HBr, CuBr) Precursor COMMERCIAL PRECURSOR: 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8) Precursor->Aniline Step 1: Regioselective Chlorination (NCS, DMF)

Figure 1: Retrosynthetic strategy prioritizing early installation of the chlorine atom to prevent regioisomeric scrambling during cyanation.

Detailed Experimental Protocols

Protocol A: Rosenmund-von Braun Cyanation (Primary Route)

Objective: Conversion of 1-bromo-4-chloro-2-fluoro-3-methoxybenzene to the target nitrile. Rationale: Direct cyanation of the bromide is preferred over the chloride due to the weaker C-Br bond, allowing for chemoselective substitution without displacing the chlorine atom at position 4.

Reagents & Equipment:

  • Substrate: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (1.0 equiv)

  • Reagent: Copper(I) Cyanide (CuCN) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Apparatus: 3-neck round-bottom flask, reflux condenser, nitrogen inlet, mechanical stirrer.

Step-by-Step Methodology:

  • System Preparation: Flame-dry the glassware and purge with nitrogen for 15 minutes. Moisture acts as a catalyst for side reactions (hydrolysis to amide).

  • Charging: Charge the flask with 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (e.g., 76.0 g, 0.32 mol) and anhydrous DMF (760 mL).

  • Degassing: Sparge the solution with nitrogen for 30 minutes. Oxygen can promote oxidative coupling of copper species, reducing yield.

  • Reagent Addition: Add Copper(I) Cyanide (57.0 g, 0.64 mol) in a single portion under positive nitrogen pressure.

  • Reaction: Heat the mixture to 150–160 °C (reflux) with vigorous stirring. Maintain this temperature for 6–8 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting bromide should be <1%.

  • Quenching (Critical Step): Cool the reaction mixture to 25 °C. Pour the dark slurry slowly into a stirred solution of aqueous ammonia (10%) and ethyl acetate .

    • Mechanism:[1][2][3][4][5] Ammonia complexes the copper salts (

      
      ), breaking the product-copper complex and solubilizing the copper in the aqueous layer (turning it deep blue).
      
  • Workup: Filter the biphasic mixture through a Celite pad to remove insoluble solids. Separate the organic layer.[2] Wash with water (3x) and brine (1x) to remove DMF.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from ethanol/heptane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% Appearance: White to pale yellow crystalline solid.

Protocol B: Precursor Synthesis (Self-Validating Route)

Objective: Synthesis of the bromide precursor from commercial 2-fluoro-3-methoxyaniline.

Step 1: Regioselective Chlorination

  • Reactants: 2-Fluoro-3-methoxyaniline + N-Chlorosuccinimide (NCS).

  • Conditions: DMF, 25–40 °C.

  • Mechanism: The amino group (

    
    ) is a strong activating group and ortho/para director. Position 4 is para to 
    
    
    
    and sterically accessible. Position 6 is ortho to
    
    
    but flanked by F, making it less favorable.
  • Product: 4-Chloro-2-fluoro-3-methoxyaniline.[6][7][8][9][10]

Step 2: Sandmeyer Bromination

  • Reactants: 4-Chloro-2-fluoro-3-methoxyaniline +

    
     + 
    
    
    
    +
    
    
    .
  • Procedure:

    • Dissolve aniline in 48% HBr. Cool to 0–5 °C.

    • Add aqueous

      
       dropwise (maintain T < 5 °C) to form the diazonium salt.
      
    • Transfer the cold diazonium solution into a refluxing solution of CuBr in HBr (or add CuBr to the diazonium salt at room temperature, depending on scale).

    • Heat to 80 °C for 1 hour to drive nitrogen evolution.

  • Outcome: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reaction Temperature (Cyanation) 150 °C ± 5 °CBelow 140°C, reaction stalls; above 170°C, tar formation increases.
Atmosphere Inert (

/Ar)
Cu(I) oxidizes to Cu(II) in air, killing the catalytic cycle.
Stoichiometry (CuCN) 2.0 EquivalentsExcess CuCN is required because the reaction is heterogeneous and surface-dependent.
Quench Method

/ Water
Essential to decomplex the nitrile product from copper salts. Failure to do this results in massive yield loss during extraction.
Solvent Quality DMF (<0.05%

)
Water causes hydrolysis of the nitrile to the amide (

).

Analytical Validation

1H NMR (400 MHz,


): 
  • δ 7.35 (dd, 1H, Ar-H): H at position 6. Shows coupling to F (

    
    ) and H at position 5.
    
  • δ 7.15 (dd, 1H, Ar-H): H at position 5.

  • δ 4.05 (d, 3H,

    
    ):  Methoxy group. The doublet arises from long-range coupling with the Fluorine at position 2 (
    
    
    
    ).

Key Diagnostic Signals:

  • Disappearance of the broad

    
     peak (if coming from aniline).
    
  • Shift of the methoxy peak due to the electronic pull of the nitrile group.

  • IR Spectroscopy: Strong absorption at 2230 cm⁻¹ (C≡N stretch).

References

  • Title: Pyrimidine derivatives and their use as herbicides.
  • Precursor Synthesis (Sandmeyer Route)
  • Commercial Availability & Properties

    • Title: 4-Fluoro-3-methoxybenzonitrile (Analogous Chemistry).
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application

Application Note: Strategic Synthesis of Substituted Benzonitriles

Abstract & Strategic Importance The nitrile group (–CN) is a pharmacophore of immense value in medicinal chemistry, appearing in over 30 marketed drugs (e.g., Letrozole, Citalopram, Vildagliptin).[1] Beyond its role as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The nitrile group (–CN) is a pharmacophore of immense value in medicinal chemistry, appearing in over 30 marketed drugs (e.g., Letrozole, Citalopram, Vildagliptin).[1] Beyond its role as a bioisostere for carbonyls and hydroxyls, it serves as a critical "gateway functional group," serving as a precursor for amines, amides, tetrazoles, and aldehydes.

This guide moves beyond textbook definitions to provide scalable, robust protocols for synthesizing substituted benzonitriles. We focus on two primary pathways: the modern Palladium-Catalyzed Cyanation (for aryl halides) and the classical Sandmeyer Reaction (for anilines), providing decision frameworks to select the optimal route based on substrate availability and functional group tolerance.

Method Selection Guide: The Decision Matrix

Before initiating synthesis, analyze your substrate against the following criteria to select the most viable pathway.

SelectionMatrix Start Starting Material? Aniline Aryl Amine (Aniline) Start->Aniline Halide Aryl Halide (I > Br >> Cl) Start->Halide Warning Requirement: Stable Diazonium Salt Aniline->Warning Sandmeyer PROTOCOL B: Sandmeyer Reaction Warning->Sandmeyer Rich Electron Rich? Halide->Rich PdRoute PROTOCOL A: Pd-Catalyzed Cyanation (Zn(CN)2) Rich->PdRoute No (Electron Deficient/Neutral) Rich->PdRoute Yes (Requires optimized ligand) Rosenmund Consider Rosenmund-von Braun (High Temp, Stoichiometric Cu) PdRoute->Rosenmund If Pd fails/Too expensive

Figure 1: Strategic decision tree for selecting the cyanation methodology.

Protocol A: Palladium-Catalyzed Cyanation (The Gold Standard)

Best For: Aryl bromides, iodides, and activated chlorides. High functional group tolerance. Mechanism: The reaction proceeds via a


 catalytic cycle. The use of Zinc Cyanide (

) is superior to NaCN/KCN because

is less soluble, releasing cyanide ions slowly. This "slow release" mechanism prevents the saturation of the Pd center with cyanide ligands, which would otherwise deactivate the catalyst (cyanide poisoning).
Mechanistic Workflow

PdCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-CN] OxAdd->TransMet + Zn(CN)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-CN ArX Ar-X ZnCN Zn(CN)2 Product Ar-CN

Figure 2: Catalytic cycle of Pd-mediated cyanation using Zinc Cyanide.

Detailed Experimental Protocol

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv) — Note: 0.5 equiv supplies 1.0 equiv of CN, but slight excess ensures completion.
    
  • 
     (2-5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (if using

    
    , use 1:2 Pd:Ligand ratio).
    
  • Solvent: DMF (Anhydrous, degassed).

  • Additives: Zn dust (10 mol%) — Optional: Helps keep Pd in active (0) state.

Step-by-Step Procedure:

  • Preparation (In Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol),

      
       (0.6 mmol, 70.5 mg), 
      
      
      
      (0.02 mmol, 18 mg), dppf (0.04 mmol, 22 mg), and Zn dust (0.1 mmol, 6.5 mg).
    • Critical: If the aryl halide is a liquid, add it after the solvent.

  • Solvent Addition & Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Add anhydrous DMF (3-5 mL) via syringe.

    • Why Degas? Oxygen promotes the formation of phosphine oxides and homocoupling of aryl halides, killing the catalytic activity.

  • Reaction:

    • Heat the mixture to 100–120 °C for 12–16 hours.

    • Monitor via LC-MS or TLC. The suspension will initially be red/brown (active Pd-dppf) and may turn black (precipitated Pd) upon completion or decomposition.

  • Workup (Cyanide Destruction - MANDATORY):

    • Cool to room temperature.[2]

    • Quench: Pour the reaction mixture into a beaker containing 10% NaOH (aq) and dilute bleach (NaOCl) . Stir for 1 hour. This oxidizes residual cyanide to cyanate (

      
      ), which is non-toxic.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography. (Note: Benzonitriles are often quite polar; adjust gradient accordingly).

Protocol B: The Sandmeyer Reaction (Aniline Route)

Best For: Anilines, or when specific substitution patterns are only available via nitration/reduction sequences. Safety Alert: This reaction involves the formation of diazonium salts (explosive when dry) and the release of HCN gas if acidified. Never allow the pH to drop below 7 during the cyanation step.

Detailed Experimental Protocol

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 equiv)
    
  • Acid: HCl (2.5 equiv) or

    
    
    
  • Copper(I) Cyanide (

    
    ) (1.2 equiv)
    
  • Potassium Cyanide (

    
    ) (1.5 equiv) — CAUTION: Fatal poison.
    

Step-by-Step Procedure:

  • Diazotization (The "Cold" Step):

    • Dissolve the aniline (10 mmol) in water/acid mixture (e.g., 6 mL conc. HCl + 20 mL water).

    • Cool the solution to 0–5 °C in an ice/salt bath.

    • Add a solution of

      
       (11 mmol in 5 mL water) dropwise. Maintain temp < 5 °C.
      
    • Check: Stir for 15 mins. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Preparation of Cuprate Reagent:

    • In a separate flask, dissolve

      
       (12 mmol) and 
      
      
      
      (15 mmol) in water (20 mL). The solution should be clear (formation of soluble
      
      
      species).
    • Cool this solution to 0–5 °C.

  • The Sandmeyer Step (Neutralization):

    • Slowly neutralize the diazonium solution with Sodium Carbonate (

      
      ) to pH ~6-7 before addition (Optional but recommended to prevent HCN evolution upon mixing).
      
    • Add the cold diazonium solution dropwise to the vigorous stirring Cuprate solution.

    • Observation: Nitrogen gas (

      
      ) will evolve vigorously. Ensure good venting.
      
  • Completion:

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Heat to 50 °C for 30 mins to ensure decomposition of all diazonium species.

  • Workup:

    • Extract with Ethyl Acetate or DCM.

    • Wash: The organic layer may contain copper residues. Wash with 5%

      
       (ammonia solution) to complex and remove copper (turns aqueous layer deep blue).
      
    • Dry, concentrate, and purify.

Quantitative Comparison of Methods

FeaturePd-Catalyzed (

)
Sandmeyer (

)
Precursor Aryl Halide (Br/I)Aniline (

)
Toxicity Moderate (Zn(CN)2 is solid, non-volatile)High (KCN + HCN gas risk)
Scalability High (Used in Kilo-labs)Moderate (Diazonium accumulation risk)
Cost High (Pd catalyst, Ligands)Low (Cu salts are cheap)
Funct. Group Tolerance Excellent (Esters, Ketones, Nitro ok)Good (Acid sensitive groups risk hydrolysis)

Safety & Waste Management (Critical)

Cyanide Poisoning Protocol:

  • Antidote: Hydroxocobalamin (Cyanokit) must be physically present in the lab before opening any cyanide bottle.

  • Detection: Install HCN sensors in the fume hood.

  • Waste: NEVER mix cyanide waste with acid.

Destruction Protocol (Bleach Method): All glassware and aqueous waste must be treated with a solution of Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.



Allow to stand for 24 hours before disposal.

References

  • Pd-Catalyzed Cyanation (Mechanism & Conditions)

    • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1997.
  • Scalable Pd/C Protocols

    • Yu, H., et al. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides."[3] Journal of Organic Chemistry, 2011.[3][4]

  • Mild Conditions (Low Temp)

    • Cohen, D. T., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015.
  • Sandmeyer Safety & Scale-up

    • Nielsen, M. A., et al. "Scale-Up and Safety Evaluation of a Sandmeyer Reaction."[5] Organic Process Research & Development, 2004.[5]

    • [5]

  • Cyanide Destruction Protocols

    • "Treatment of Cyanide Wastes."[6] CDC / NIOSH Technical Reports.

Sources

Method

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-methoxybenzonitrile

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluoro-3-methoxybenzonitrile . This substrate presents a classic "pus...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluoro-3-methoxybenzonitrile .

This substrate presents a classic "push-pull" conflict in catalysis: the C1-cyano group electronically activates the C4-chloride, but the C3-methoxy group imposes significant steric hindrance at the reaction site. Furthermore, the C2-fluorine introduces a high risk of nucleophilic aromatic substitution (SNAr) side reactions.[1]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile is a high-value scaffold in drug discovery, particularly for kinase inhibitors where the benzonitrile core mimics the ATP adenine ring.[1] However, standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3) often fail due to the ortho-methoxy effect and competitive SNAr at the C2-position .[1]

This protocol utilizes a biaryl phosphine ligand system (Buchwald Generation) to overcome steric hindrance while employing a mild phosphate base to suppress SNAr side pathways.[1]

Mechanistic Analysis & Reaction Design

Substrate Profiling

To design a self-validating protocol, we must first map the reactivity landscape of the substrate:

PositionSubstituentElectronic EffectSteric EffectImpact on Reaction
C1 Nitrile (CN)Strong EWG (

)
MinimalActivates C4-Cl for oxidative addition; Activates C2-F for SNAr.[1]
C2 Fluorine (F)EWG (Inductive)LowHigh Risk: Prone to displacement by OH⁻ or RO⁻ bases (SNAr).[1]
C3 Methoxy (OMe)EDG (Resonance)High (Ortho) Primary Challenge: Blocks Pd approach to C4; inhibits transmetallation.[1]
C4 Chloride (Cl) Leaving Group --Reaction Site: Requires electron-rich ligand to facilitate oxidative addition.[1]
The "Ortho-Effect" Solution

The C3-methoxy group creates a "steric wall" near the C4-chloride. Standard ligands like PPh3 or dppf lack the bulk required to enforce the mono-ligated Pd(0) species necessary for oxidative addition into hindered chlorides.[1]

  • Solution: Use XPhos or SPhos .[1] These ligands are bulky enough to promote reductive elimination and electron-rich enough to accelerate oxidative addition into the C-Cl bond.

The SNAr Trap

The C1-cyano group makes the C2-fluorine highly electrophilic. Strong bases (e.g., KOtBu, NaOH) or high temperatures will cause the base to attack C2, displacing fluoride.[1]

  • Solution: Use K3PO4 (tripotassium phosphate).[1] It provides sufficient basicity for boronic acid activation (formation of the boronate 'ate' complex) but is less nucleophilic than hydroxides or alkoxides.[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.

ReactionPathways Substrate 4-Chloro-2-fluoro- 3-methoxybenzonitrile Pd_OxAdd Oxidative Addition (Pd-Ar-Cl Species) Substrate->Pd_OxAdd Pd(0)/XPhos (Fast due to CN activation) SNAr_Side S_NAr Side Product (2-Hydroxy/Alkoxy impurity) Substrate->SNAr_Side Base Attack at C2-F (Avoid Strong Nucleophiles) Transmetal Transmetallation (Rate Limiting Step) Pd_OxAdd->Transmetal Boronate + K3PO4 (Hindered by C3-OMe) Dehalo Hydrodehalogenation (Des-Chloro impurity) Pd_OxAdd->Dehalo Protodeboronation or Beta-H Elimination Product Coupled Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Reaction pathway analysis showing the desired coupling route (Green) versus competitive SNAr and dehalogenation pathways (Red).

Optimized Experimental Protocol

This protocol is scaled for 1.0 mmol but is linear-scalable up to 50 mmol.[1]

Reagents & Materials
  • Substrate: 4-Chloro-2-fluoro-3-methoxybenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst Precursor: Pd2(dba)3 (1.0 - 2.0 mol%) or Pd(OAc)2[1]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2.0 - 4.0 mol%)[1]

    • Note: Maintain a 1:2 Pd:Ligand ratio.

  • Base: K3PO4 (2.0 - 3.0 equiv), finely ground.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1).[1]

    • Why Water? Essential for dissolving the inorganic base and facilitating the formation of the reactive hydroxo-boronate species.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask or a microwave vial.[1]

    • Add a magnetic stir bar.

    • Crucial Step: Weigh Pd2(dba)3 (9.2 mg, 0.01 mmol) and XPhos (19.1 mg, 0.04 mmol) into the flask.

    • Add the Aryl Chloride (185.6 mg, 1.0 mmol) and Boronic Acid (1.2 mmol).[1]

    • Cap the vessel and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).[1]

  • Solvent Addition:

    • Add degassed 1,4-Dioxane (4.0 mL) via syringe.[1]

    • Stir at room temperature for 5 minutes to allow pre-complexation of the catalyst (solution often turns from dark purple to orange/brown).

  • Base Activation:

    • Add the aqueous solution of K3PO4 (1.0 mL of a 3M solution) or solid K3PO4 (636 mg, 3.0 mmol) followed by degassed water (1.0 mL).

    • Tip: If using solid base, ensure vigorous stirring to maintain suspension.[1]

  • Reaction:

    • Heat the mixture to 80°C - 90°C .

    • Monitor by HPLC/UPLC at 1 hour.[1]

    • Endpoint: Typically 2-4 hours.[1] Do not extend heating beyond 6 hours to prevent hydrodehalogenation.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]

    • Separate phases.[1][5] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification:

    • Flash chromatography (Silica Gel).[1]

    • Note: The nitrile group makes the product polar; adjust gradient accordingly (e.g., 0-30% EtOAc/Hexanes).[1]

Data & Troubleshooting Guide

Performance Metrics

Typical yields for this scaffold using the optimized protocol:

Coupling Partner (Boronic Acid)Yield (%)Notes
Phenylboronic acid88-95%Fast conversion (<2h).[1]
4-Pyridylboronic acid75-82%Requires 100°C; XPhos essential.[1]
2-Methoxy-phenylboronic acid60-70%Double ortho-substitution; slower.[1]
Alkylboronic acids (e.g., Methyl)<40%Not Recommended. Use Potassium Trifluoroborates instead.[1]
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure O2 removal is rigorous.[1] Switch to Pd(dppf)Cl2 if XPhos fails.[1]
Starting Material Intact Steric FailureIncrease temperature to 100°C. Switch solvent to n-Butanol (higher boiling point).[1]
New Spot (M-Cl + OH) SNAr HydrolysisBase is too strong or too nucleophilic.[1] Switch K3PO4 to KF or CsF .[1] Reduce water content.[1]
Des-Chloro Product HydrodehalogenationReaction running too long or solvent contains H-donors.[1] Reduce time; avoid alcohols (use Toluene).
Homocoupling of Boronic Acid Oxidative CouplingOxygen leak in the system. Check septa/seals.[1][6]

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995, 95(7), 2457–2483.[1]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][4] Angewandte Chemie International Edition, 2002, 41(22), 4176–4211.[1]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-3-methoxybenzonitrile (toxic/irritant) before handling.[1]

Sources

Application

Derivatization of 4-Chloro-2-fluoro-3-methoxybenzonitrile for biological screening

Application Note: Strategic Derivatization of 4-Chloro-2-fluoro-3-methoxybenzonitrile for Biological Screening Strategic Analysis & Reactivity Profile The scaffold 4-Chloro-2-fluoro-3-methoxybenzonitrile represents a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Chloro-2-fluoro-3-methoxybenzonitrile for Biological Screening

Strategic Analysis & Reactivity Profile

The scaffold 4-Chloro-2-fluoro-3-methoxybenzonitrile represents a "privileged structure" in medicinal chemistry, offering three distinct orthogonal vectors for diversification. Successful library generation requires adhering to a strict reactivity hierarchy to avoid byproduct formation (e.g., competitive hydrolysis or regio-scrambling).[1]

The Reactivity Triad
  • Vector A (C2-Fluorine): The most reactive site.[1] Activated by the strong electron-withdrawing nature of the ortho-nitrile group, this position is primed for Nucleophilic Aromatic Substitution (

    
    ).[1] The adjacent C3-methoxy group provides minor steric crowding but does not deactivate the ring significantly.
    
    • Causality: The Meisenheimer complex formed at C2 is stabilized by the ortho-CN, making F a rapid leaving group compared to Cl.[1]

  • Vector B (C4-Chlorine): The secondary electrophile.[1] While deactivated relative to C2 for

    
    , the C4-Cl bond is ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
    • Constraint: The C3-methoxy group exerts an ortho-effect, potentially hindering bulky phosphine ligands.[1] Use of sterically demanding, electron-rich ligands (e.g., SPhos, XPhos) is recommended.[1]

  • Vector C (C1-Nitrile): The bioisostere handle.[1] Stable to standard

    
     and coupling conditions, it can be converted late-stage into tetrazoles (carboxylic acid bioisosteres) or amides.[1]
    

Visualizing the Workflow:

ReactivityMap cluster_logic Reactivity Hierarchy Scaffold 4-Chloro-2-fluoro- 3-methoxybenzonitrile SNAr Vector A: C2-F Displacement (Solubility Handle) Scaffold->SNAr Step 1: Mild Base/Amine Suzuki Vector B: C4-Cl Coupling (Core Extension) SNAr->Suzuki Step 2: Pd(0)/Boronic Acid Tetrazole Vector C: C1-CN Conversion (Bioisostere) Suzuki->Tetrazole Step 3: NaN3/ZnBr2

Figure 1: Sequential derivatization logic ensuring regiocontrol. The C2-F must be addressed before Pd-catalysis to prevent competitive oxidative addition at the C2-F bond or side-reactions.[1]

Module 1: Diversification (C2 Vector)[1]

Objective: Install solubilizing amines (morpholines, piperazines) or aliphatic chains at the C2 position.[1] Challenge: The C3-methoxy group creates a "steric wall."[1] Standard room-temperature protocols may stall.[1][2]

Protocol A: Sterically-Compensated

Scope: Primary and secondary amines.[1]

Reagents:

  • Substrate: 4-Chloro-2-fluoro-3-methoxybenzonitrile (1.0 eq)[1]

  • Nucleophile: Amine (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (for weaker nucleophiles)[1]
  • Solvent: DMSO (anhydrous) - Critical for stabilizing the transition state.[1]

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of substrate in 2.0 mL DMSO.

  • Addition: Add 2.0 mmol DIPEA followed by 1.2 mmol of the amine.

  • Thermal Activation:

    • Non-hindered amines (e.g., pyrrolidine):[1] Stir at 50°C for 2 hours.

    • Hindered amines (e.g., 2-methylpiperazine): Heat to 85°C for 4–6 hours. Note: The C3-OMe requires this elevated energy input.[1]

  • Monitoring: Monitor by LCMS. Look for the mass shift

    
    .[1] The Cl isotope pattern (3:1) must remain intact.[1]
    
  • Workup: Dilute with water (10 mL). If solid precipitates, filter.[1] If oil forms, extract with EtOAc.[1]

Validation Criteria:

  • Success: >95% conversion of F to amine. Retention of Cl.

  • Failure Mode: Loss of Cl (indicates temperature too high or amine too aggressive).[1]

Module 2: Palladium-Catalyzed Cross-Coupling (C4 Vector)[1]

Objective: Extend the carbon skeleton via the C4-Cl bond. Scientific Insight: The C3-methoxy group is ortho to the chlorine. Standard


 often fails due to slow oxidative addition.[1] We utilize Buchwald Generation II precatalysts (XPhos-Pd-G2)  to overcome this steric hindrance [1].[1]
Protocol B: High-Turnover Suzuki Coupling

Reagents:

  • Substrate: Product from Module 1 (1.0 eq)

  • Boronic Acid/Ester:

    
     (1.5 eq)[1]
    
  • Catalyst: XPhos Pd G2 (2–5 mol%)[1]

  • Base:

    
     (3.0 eq) - Superior to carbonate for hindered substrates.[1]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 90°C for 12 hours.

    • Why 90°C? Chlorides are sluggish electrophiles; the activation energy barrier is higher than bromides/iodides.

  • Scavenging: Cool to RT. Filter through a Celite pad to remove Pd black.[1]

  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     EtOAc).
    

Module 3: Nitrile Bioisostere Synthesis (C1 Vector)

Objective: Convert the nitrile to a 5-substituted-1H-tetrazole (acid bioisostere). Safety Note: Avoid using


 with acid chlorides or chlorinated solvents (risk of diazidomethane).[1] Use the Zinc-catalyzed "Click" method [2].[1]
Protocol C: Zn(II)-Catalyzed [3+2] Cycloaddition

Reagents:

  • Substrate: Nitrile derivative (1.0 eq)[1]

  • Azide Source: Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 eq) or 
    
    
    
    .[1]
  • Solvent: Water : Isopropanol (2:[1]1) or DMF (if solubility is poor).[1]

Step-by-Step:

  • Setup: In a pressure-rated vial, dissolve substrate and

    
    .
    
  • Activation: Add

    
    .
    
  • Cyclization: Heat to reflux (100°C) for 16–24 hours.

    • Mechanism:[1][3][4][5][6] Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity for the azide attack.[1]

  • Workup (Critical):

    • Cool to RT.

    • Add 1N HCl carefully (in a fume hood) to pH 2.[1] This breaks the Zinc-Tetrazole complex and liberates the free tetrazole. Caution: Minimal

      
       gas may evolve; ensure ventilation.[1]
      
    • Extract with EtOAc.[1]

Visualizing the Mechanism:

TetrazoleMech Step1 1. Nitrile Activation (Zn coordinates CN) Step2 2. [3+2] Cycloaddition (Azide attack) Step1->Step2 Heat (100°C) Step3 3. Acidic Workup (Release Tetrazole) Step2->Step3 HCl (pH 2)

Figure 2: Lewis-acid catalyzed formation of tetrazoles.[1] The acidic workup is non-negotiable to disrupt the stable Zinc-tetrazolate intermediate.

Summary Data & Troubleshooting

ParameterVector A (

)
Vector B (Suzuki)Vector C (Tetrazole)
Primary Challenge Steric hindrance from C3-OMeOxidative addition into C4-ClSolubility of intermediate
Key Reagent DMSO (Solvent), HeatXPhos (Ligand)

(Catalyst)
Temp Range 50–85°C80–100°C100°C (Reflux)
Monitoring LCMS (F-loss)LCMS (Biaryl formation)NMR (Disappearance of CN peak)

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][7] The Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Tetrazoles.

  • Organic Chemistry Portal. (n.d.).[1] Nucleophilic Aromatic Substitution (

    
    ).[1][6][8] 
    

Sources

Method

4-Chloro-2-fluoro-3-methoxybenzonitrile as an intermediate for pharmaceutical compounds

This is a comprehensive technical guide and protocol for the use of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0) in pharmaceutical and high-value chemical synthesis. Executive Summary & Chemical Profile 4-C...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the use of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0) in pharmaceutical and high-value chemical synthesis.

Executive Summary & Chemical Profile

4-Chloro-2-fluoro-3-methoxybenzonitrile is a highly functionalized aromatic building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstitution). Its utility in medicinal chemistry stems from the specific electronic and steric properties imparted by the adjacent fluoro, methoxy, and chloro groups.

In drug discovery, this intermediate serves as a critical "biaryl scaffold core."[1] The fluorine atom (C2) modulates metabolic stability and lipophilicity, while the methoxy group (C3) acts as a hydrogen bond acceptor and electron donor, often crucial for kinase binding pockets. The nitrile (C1) and chloro (C4) functionalities provide orthogonal handles for further diversification—the nitrile for heterocycle formation (e.g., amidines, tetrazoles) or hydrolysis, and the chlorine for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

While historically prominent as a precursor to the herbicide Halauxifen-methyl (Arylex™), its pharmaceutical applications focus on constructing complex heteroaromatic systems found in oncology (kinase inhibitors) and immunology therapeutics.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzonitrile
CAS Number 1126320-68-0
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Appearance White to off-white crystalline solid
Melting Point 72–76 °C (Typical)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

Strategic Synthesis & Retrosynthesis

The synthesis of this intermediate typically follows a Nucleophilic Aromatic Substitution (


)  or Transition-Metal Catalyzed Cyanation  pathway. The high density of substituents requires careful orchestration to prevent regiochemical scrambling.
Pathway Analysis (DOT Diagram)

The following flow illustrates the retrosynthetic logic and forward synthesis from commercially available 2-Chloro-6-fluoroanisole.

SynthesisPathway Start 2-Chloro-6-fluoroanisole (Starting Material) Bromination Step 1: Bromination (NBS, MeCN) Start->Bromination Electrophilic Subst. Inter1 4-Bromo-2-chloro-6-fluoroanisole Bromination->Inter1 Cyanation Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Inter1->Cyanation Selective Coupling Target 4-Chloro-2-fluoro-3-methoxybenzonitrile (Target Intermediate) Cyanation->Target Downstream Downstream: Boronic Acid / Amidine Target->Downstream Pharmaceutical API

Caption: Figure 1. Synthetic workflow from 2-chloro-6-fluoroanisole.[2] The bromine is introduced para to the methoxy group, followed by selective cyanation.

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation (Synthesis of the Intermediate)

Objective: Convert 1-bromo-4-chloro-2-fluoro-3-methoxybenzene to the target nitrile. Scale: 10 mmol basis.

Reagents:

  • Precursor: 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene (2.40 g, 10 mmol)

  • Zinc Cyanide (Zn(CN)₂): 0.70 g (6.0 mmol, 0.6 eq)

  • Catalyst: Pd(PPh₃)₄ (580 mg, 5 mol%)

  • Solvent: DMF (anhydrous, 20 mL)

Procedure:

  • Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with the bromo-precursor, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvation: Add anhydrous DMF via syringe. The solution should be yellow/orange.

  • Degassing: Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[2] The starting material (bromide) should be fully consumed.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc (50 mL) and wash with 2M NH₄OH (2 x 30 mL) to quench zinc salts and remove palladium residues.

    • Wash with brine (30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent Gradient: 0% → 15% EtOAc in Hexanes.

    • Yield Expectation: 85–92% as a white solid.

Protocol B: Hydrolysis to the Carboxamide/Acid (Downstream Functionalization)

Objective: Convert the nitrile group to a carboxylic acid for coupling (e.g., Picolinic acid analogs).

Procedure:

  • Hydrolysis: Dissolve the nitrile (1.0 eq) in a mixture of EtOH and 2M NaOH (1:1 ratio).

  • Reflux: Heat to reflux (80°C) for 2 hours. The nitrile first converts to the primary amide, then to the carboxylate.

  • Isolation: Acidify with 1M HCl to pH 3. The acid product, 4-chloro-2-fluoro-3-methoxybenzoic acid , will precipitate.

  • Filtration: Collect the solid by filtration, wash with cold water, and dry in a vacuum oven.

Pharmaceutical Applications & Mechanistic Insight

The "Ortho-Effect" in Drug Design

The 2-fluoro-3-methoxy motif is not accidental. In kinase inhibitors (e.g., targeting FGFR or EGFR), this substitution pattern serves two roles:

  • Conformational Lock: The fluorine atom creates a dipole repulsion with the adjacent methoxy oxygen or carbonyls, forcing the biaryl system into a twisted conformation (atropisomerism preference). This pre-organizes the molecule for binding in the ATP pocket.

  • Metabolic Blocking: The chlorine at the 4-position blocks the para-position from CYP450-mediated oxidation, significantly extending the drug's half-life (

    
    ).
    
Workflow: Biaryl Coupling (Suzuki-Miyaura)

The nitrile group is often preserved while the chlorine is used for coupling, or vice-versa. Below is the decision matrix for functionalizing this intermediate.

CouplingLogic Center 4-Chloro-2-fluoro-3-methoxybenzonitrile PathA Path A: Suzuki Coupling (Reacts at Cl) Center->PathA Boronic Ester/Pd PathB Path B: Nitrile Hydrolysis (Reacts at CN) Center->PathB NaOH/H2O PathC Path C: Nitrile Reduction (Reacts at CN) Center->PathC H2/Raney Ni ProdA Biaryl Nitriles (Kinase Inhibitor Cores) PathA->ProdA ProdB Benzoic Acids (Amide Coupling Precursors) PathB->ProdB ProdC Benzylamines (Linkers/Spacers) PathC->ProdC

Caption: Figure 2. Divergent synthesis pathways. Path A is the most common in medicinal chemistry for building extended aromatic systems.

Safety & Handling (MSDS Highlights)

  • Acute Toxicity: The nitrile moiety releases cyanide upon metabolic breakdown; handle with extreme care.

  • Skin/Eye: Causes severe irritation.[3][4] Wear nitrile gloves and safety goggles.

  • Incompatibility: Avoid strong oxidizers and strong acids (potential HCN evolution).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation of the methoxy group.

References

  • Corteva Agriscience. (2014). Synthesis of Halauxifen-methyl and related pyridine carboxylates.[5][2] U.S. Patent 8,822,730. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44129706: (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.Link

  • Organic Syntheses. (2024). Synthesis of Fluorinated Benzonitriles via Pd-Catalyzed Cyanation. Org.[3][4][2] Synth. 2024, 101, 1-18. Link

  • BenchChem. (2025). Product Data: 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0).[6][7]Link

Sources

Application

Protocols for nucleophilic aromatic substitution using 4-Chloro-2-fluoro-3-methoxybenzonitrile

Application Note: High-Fidelity SNAr Protocols for 4-Chloro-2-fluoro-3-methoxybenzonitrile Executive Summary This guide details optimized protocols for nucleophilic aromatic substitution (SNAr) utilizing 4-Chloro-2-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity SNAr Protocols for 4-Chloro-2-fluoro-3-methoxybenzonitrile

Executive Summary

This guide details optimized protocols for nucleophilic aromatic substitution (SNAr) utilizing 4-Chloro-2-fluoro-3-methoxybenzonitrile (CFMB).[1] This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. Its unique tris-substituted core presents a regioselectivity challenge: distinguishing between the highly activated C2-fluorine and the para-activated C4-chlorine, while navigating the steric hindrance imposed by the C3-methoxy group.[1]

Key Technical Insight: Successful functionalization relies on exploiting the "Ortho-Fluorine Effect." The high electronegativity of the fluorine atom at C2, combined with the strong electron-withdrawing nature of the ortho-cyano group, stabilizes the Meisenheimer complex significantly more than the C4-chloro position, enabling >95% regioselectivity under controlled conditions.

Mechanistic Analysis & Regioselectivity

To design effective experiments, one must understand the electronic landscape of CFMB.

  • Activation: The nitrile (-CN) group is the primary activator.

  • Leaving Group (LG) Hierarchy: Fluoride (F-) is a superior leaving group to Chloride (Cl-) in SNAr reactions because its high electronegativity lowers the energy of the transition state for the rate-determining nucleophilic attack.[1]

  • Steric Environment: The C3-methoxy (-OMe) group exerts a "buttressing effect," creating steric bulk that can retard attack at the adjacent C2 and C4 positions. However, the electronic activation at C2 (ortho to CN, F as LG) typically overrides this steric penalty.

Reaction Landscape Diagram

ReactionLandscape SM Starting Material (4-Chloro-2-fluoro-3-methoxybenzonitrile) TS_C2 Transition State A (C2 Attack - Stabilized by F) SM->TS_C2 Fast (k1) TS_C4 Transition State B (C4 Attack - Less Stabilized) SM->TS_C4 Slow (k2) Nu Nucleophile (R-NH2, R-OH) Nu->TS_C2 Nu->TS_C4 Prod_C2 Major Product (C2-Substitution) TS_C2->Prod_C2 Prod_C4 Minor Impurity (C4-Substitution) TS_C4->Prod_C4

Caption: Kinetic pathway analysis showing the dominance of C2-substitution driven by the ortho-fluorine activation.[1]

Experimental Protocols

Protocol A: C2-Selective Amination (Primary/Secondary Amines)

Best for: Introduction of solubilizing amine tails or pharmacophores.[1]

Reagents:

  • Substrate: 4-Chloro-2-fluoro-3-methoxybenzonitrile (1.0 equiv)[1]

  • Nucleophile: Amine (1.1 – 1.2 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or K2CO3 (2.0 equiv)[1]
    
  • Solvent: DMSO or NMP (Polar aprotic is essential to overcome C3-OMe sterics)[1]

Step-by-Step Methodology:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve 1.0 equiv of 4-Chloro-2-fluoro-3-methoxybenzonitrile in DMSO (concentration 0.2 M).

  • Base Addition: Add 2.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add 1.1 equiv of the amine dropwise.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to 60°C .

    • Why 60°C? The C3-methoxy group creates steric hindrance.[1] Room temperature reactions may be sluggish (24h+).[1] 60°C ensures completion within 2-4 hours without triggering C4-displacement.[1]

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). Look for the disappearance of the parent peak (M+).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).[1]

    • Wash with water (3x) to remove DMSO.[1]

    • Wash with Brine (1x).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).[1]

Protocol B: C2-Selective Etherification (Alkoxides)

Best for: Creating ether linkages.[1][2] Requires stricter temperature control to prevent bis-substitution.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: 1.2 equiv[1]

  • Base: NaH (1.2 equiv) or KOtBu (1.2 equiv)[1]

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Alkoxide Formation: In a separate dried flask under N2, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the alcohol (1.2 equiv) dropwise. Stir for 15 min until H2 evolution ceases.

  • Substrate Addition: Cool the alkoxide solution to -10°C . Add a solution of 4-Chloro-2-fluoro-3-methoxybenzonitrile in THF dropwise.

    • Critical: Low temperature is vital.[1] Alkoxides are more reactive than amines.[1] Higher temps (>0°C) increase the risk of displacing the C4-chloride or attacking the nitrile (Pinner reaction).

  • Reaction: Allow to warm slowly to RT over 2 hours.

  • Quench: Quench carefully with sat. NH4Cl solution.

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

Optimization & Troubleshooting Guide

The following data summarizes the impact of solvent and base choices on the Reaction Yield and Regioselectivity (C2:C4 ratio).

VariableConditionYield (C2)Regioselectivity (C2:C4)Notes
Solvent DMSO High (92%) 98:2 Recommended. Best solvation of intermediates.[1]
SolventTHFMod (75%)99:1Slower kinetics; good for very reactive nucleophiles.[1]
SolventEtOHLow (<40%)90:10Protic solvents deactivate the nucleophile via H-bonding.[1]
Base DIPEA High (90%) >99:1 Recommended for amines. Mild, non-nucleophilic.[1]
BaseNaHHigh (88%)95:5Aggressive; risk of side reactions if not cooled.[1]
BaseTEAMod (80%)98:2Can be nucleophilic in rare cases; DIPEA is safer.[1]
Workflow Visualization

Workflow Start Start: Dissolve Substrate (DMSO/THF) AddBase Add Base (DIPEA or NaH) Start->AddBase AddNu Add Nucleophile (Control Temp!) AddBase->AddNu Monitor Monitor (LCMS) Is SM consumed? AddNu->Monitor Heat Increase Temp to 60°C Monitor->Heat No (Sluggish) Workup Workup & Isolate Monitor->Workup Yes Heat->Monitor

Caption: Decision tree for reaction execution and thermal optimization.

Safety & Handling

  • Nitrile Toxicity: Benzonitriles can liberate cyanide under extreme metabolic or chemical conditions.[1] Handle in a well-ventilated fume hood.

  • Sensitization: Halogenated aromatics are potential skin sensitizers.[1] Wear nitrile gloves and eye protection.[1]

  • Incompatibility: Avoid strong acids which may hydrolyze the nitrile to the amide/acid.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link (Foundational text on SNAr mechanism and leaving group ability F > Cl).[1]

  • Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution on Pentafluorophenyl-Based Probes. Journal of Organic Chemistry. (Demonstrates the "ortho-fluorine" activation principle in poly-halogenated systems).

  • WuXi AppTec. (2020).[1] Regioselectivity in SNAr Reactions of Polyhalogenated Heterocycles. Link (Field-proven industrial guide on predicting regioselectivity in chloro-fluoro systems).[1]

  • Neustadt, B. R. (1994).[1] Reaction of 2,4-difluorobenzonitrile with nucleophiles.[1][3] Tetrahedron Letters, 35(3), 379-382.[1] (Analogous chemistry showing C2 preference).[1][2]

Sources

Method

Application Note: Synthetic Routes to Functionalized Benzonitriles from Aryl Halides

Executive Summary The nitrile group (-CN) is a pivotal pharmacophore and a versatile precursor for carboxylic acids, amides, amines, and tetrazoles in medicinal chemistry.[1] Historically, the Rosenmund-von Braun reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrile group (-CN) is a pivotal pharmacophore and a versatile precursor for carboxylic acids, amides, amines, and tetrazoles in medicinal chemistry.[1] Historically, the Rosenmund-von Braun reaction (stoichiometric CuCN at >200 °C) was the standard, but its harsh conditions and difficult workup rendered it unsuitable for late-stage functionalization of complex APIs.

This guide details three modern, transition-metal-catalyzed protocols that offer superior functional group tolerance and safety profiles. We prioritize methods that mitigate the risk of catalyst poisoning by cyanide anions—a common failure mode in these syntheses.

Mechanistic Insight: The "Cyanide Trap"

The primary challenge in transition-metal-catalyzed cyanation is the high affinity of the cyanide ion (


) for metal centers. Excess free cyanide often displaces phosphine ligands, forming thermodynamically stable but catalytically inactive species (e.g., 

).

Key Strategy: The protocols below utilize "Slow-Release" cyanide sources (Zn(CN)


, K

[Fe(CN)

]) or specific additives to maintain a low steady-state concentration of free cyanide, permitting the catalytic cycle to proceed without deactivation.
Figure 1: Palladium Catalytic Cycle & Deactivation Pathways

The following diagram illustrates the competition between the productive cycle and the cyanide trap.

Pd_Cyanation_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)-X (Oxidative Addition) Pd0->OA_Complex + Ar-X Trap [Pd(CN)4]2- (Inactive 'Cyanide Trap') Pd0->Trap Excess Free CN- TM_Complex Ar-Pd(II)-CN (Transmetallation) OA_Complex->TM_Complex + Zn(CN)2 (Slow Release) TM_Complex->Pd0 Reductive Elimination Product Ar-CN (Benzonitrile) TM_Complex->Product TM_Complex->Trap Excess Free CN-

Caption: The productive cycle (Blue/Grey) vs. the catalyst poisoning pathway (Red). Using insoluble Zn(CN)₂ prevents the saturation of Pd with cyanide ligands.

Protocol A: The Industry Standard (Pd/Zn(CN) )

Best For: Aryl bromides/iodides with sensitive functional groups (esters, ketones, nitro). Mechanism: The low solubility of Zn(CN)


 in DMF acts as a "reservoir," releasing cyanide only as fast as the palladium catalyst consumes it.
Materials
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + dppf (4 mol%)
    • Note: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is critical; its large bite angle accelerates reductive elimination.

  • Reagent: Zn(CN)

    
     (0.6 equiv)
    
  • Solvent: Wet DMF (Dimethylformamide) or DMAC.

    • Note: Strictly anhydrous conditions can actually slow the reaction; trace water helps dissolve Zn salts (Tschaen et al.).

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Zn(CN)

    
     (70.5 mg, 0.6 mmol), Pd
    
    
    
    (dba)
    
    
    (18 mg, 0.02 mmol), and dppf (22 mg, 0.04 mmol).
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvent: Add DMF (5 mL) via syringe.

    • Optimization Tip: If the substrate is highly lipophilic, add 1% water (v/v) to the DMF to assist Zn(CN)

      
       dissolution.
      
  • Heat: Heat the mixture to 120 °C for 2-5 hours.

    • Monitoring: Monitor by HPLC/UPLC. The slurry of Zn(CN)

      
       will slowly disappear as the reaction progresses.
      
  • Quench (CRITICAL): Cool to room temperature. Dilute with EtOAc. Pour into a beaker containing 10% NH

    
    OH or dilute bleach (sodium hypochlorite) to quench remaining cyanide. Stir for 30 mins in a fume hood.
    
  • Workup: Wash organic layer with water (3x) and brine. Dry over MgSO

    
     and concentrate.
    

Protocol B: The "Green" Method (Cu-Catalyzed/K [Fe(CN) ])

Best For: Cost-sensitive scale-ups and avoiding toxic zinc waste. Mechanism: Potassium ferrocyanide is non-toxic.[2] The cyanide is tightly bound to iron and is only transferred to copper at elevated temperatures.

Materials
  • Catalyst: CuI (10 mol%) + 1-Methylimidazole or N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Reagent: K

    
    [Fe(CN)
    
    
    
    ] · 3H
    
    
    O (0.25 equiv - provides 6 CN groups, but practically 0.5 equiv is used to drive completion).
  • Solvent: NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Procedure
  • Grinding: Finely grind K

    
    [Fe(CN)
    
    
    
    ] · 3H
    
    
    O into a powder before use (particle size affects rate).
  • Charge: Combine Aryl Bromide (1.0 mmol), Ground K

    
    [Fe(CN)
    
    
    
    ] (211 mg, 0.5 mmol), CuI (19 mg, 0.1 mmol), and Na
    
    
    CO
    
    
    (1.0 equiv) in a pressure tube.
  • Solvent: Add NMP (3 mL).

  • Heat: Seal and heat to 140 °C for 12-24 hours.

    • Note: This method requires higher temperatures than Palladium.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove insoluble iron salts. Wash filtrate with water and brine.

Protocol C: Nickel-Catalyzed Cyanation of Aryl Chlorides

Best For: Aryl Chlorides (cheaper starting materials) which are often inert to Pd/Cu. Mechanism: Ni(0) is more nucleophilic than Pd(0), allowing oxidative addition into the stronger Ar-Cl bond. Zinc powder is added to regenerate Ni(0).[3]

Materials
  • Catalyst: NiCl

    
    (dppf) (5 mol%).
    
  • Additives: Zn Powder (20 mol%), DMAP (40 mol%).

  • Reagent: Zn(CN)

    
     (0.6 equiv).[1]
    
  • Solvent: DMAC.

Step-by-Step Procedure
  • Activation: The addition of DMAP is unique here; it acts as a ligand to break down the polymeric structure of Zn(CN)

    
    , increasing the concentration of soluble reactive cyanide.
    
  • Charge: Combine Aryl Chloride (1.0 mmol), NiCl

    
    (dppf) (35 mg), Zn Powder (13 mg), DMAP (49 mg), and Zn(CN)
    
    
    
    (70 mg).
  • Reaction: Add DMAC (4 mL) under Argon. Heat to 80-100 °C .

    • Observation: The reaction mixture usually turns a deep red/brown color indicating active Ni(0) species.

  • Workup: Standard oxidative quench (bleach) as described in Protocol A.

Method Selection Guide

Use the following decision tree to select the optimal protocol for your substrate.

Selection_Guide Start Start: Aryl Halide Substrate Halide_Type Identify Halide (X) Start->Halide_Type Cl Aryl Chloride (Ar-Cl) Halide_Type->Cl Br_I Aryl Bromide/Iodide (Ar-Br/I) Halide_Type->Br_I Ni_Method Protocol C: Ni/Zn/DMAP Cl->Ni_Method Cost Effective Sensitive Base/Temp Sensitive Groups? (Esters, Aldehydes) Br_I->Sensitive Pd_Method Protocol A: Pd/Zn(CN)2 Sensitive->Pd_Method Yes (Mildest) Cu_Method Protocol B: Cu/K4[Fe(CN)6] Sensitive->Cu_Method No (Cheapest/Green)

Caption: Decision matrix for selecting the optimal cyanation strategy based on substrate electronics and functional group tolerance.

Safety & Handling: The "Zero-Tolerance" Protocol

Working with cyanide sources requires strict adherence to safety protocols.[4][5][6][7][8]

Comparison of Cyanide Sources
ReagentToxicitySolubilityRisk of HCN Evolution
NaCN / KCN ExtremeHighHigh (on contact with acid/water)
Zn(CN)

HighLow (Slurry)Moderate (slow release)
K

[Fe(CN)

]
LowLow (in organics)Low (requires high temp)
Mandatory Quenching Protocol

NEVER acidify a cyanide reaction mixture.

  • Preparation: Prepare a "Quench Station" in the hood before starting the reaction. This contains a large beaker of 10-15% Sodium Hypochlorite (Bleach) or saturated Sodium Bicarbonate.

  • Execution: Pour the reaction mixture slowly into the bleach solution.

  • Verification: Use commercially available Cyanide Test Strips to verify the aqueous layer is <1 ppm CN before disposal.

References

  • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 60(20), 6646–6647. Link

  • Weissman, S. A., Zewge, D., & Chen, C. "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides."[2] Journal of Organic Chemistry, 70(4), 1508–1510.[2] Link

  • Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Power Source for the Palladium-Catalyzed Cyanation of Aryl Halides."[9] Chemical Communications, (13), 1388–1390. Link

  • Zhang, X., et al. "General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2."[10] Organic Letters, 19(9), 2118–2121. Link[10]

  • Safe Work Australia. "Guide for Preventing and Responding to Cyanide Poisoning in the Workplace." Link

Sources

Application

Application Note: Green Synthesis Architectures for Benzonitrile Derivatives

Executive Summary & Strategic Shift Benzonitriles are linchpin intermediates in the synthesis of high-value pharmacophores, including the aromatase inhibitor Letrozole and the antiepileptic Perampanel. Historically, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Shift

Benzonitriles are linchpin intermediates in the synthesis of high-value pharmacophores, including the aromatase inhibitor Letrozole and the antiepileptic Perampanel. Historically, the synthesis of these moieties relied on the Sandmeyer reaction (requiring stoichiometric copper cyanide and diazonium salts) or the Rosenmund-von Braun reaction (harsh conditions, super-stoichiometric metal waste).

This guide details three green synthesis architectures that decouple nitrile formation from toxic cyanide sources and heavy metal waste. We prioritize methods utilizing electrons , photons , and aqueous media to drive the transformation, ensuring compliance with the 12 Principles of Green Chemistry.

The Green Transition
FeatureLegacy Methods (Sandmeyer/Rosenmund)Green Architectures (This Guide)
CN Source Metal Cyanides (CuCN, NaCN)Ammonia (

) or constructed in situ
Oxidant Stoichiometric Metals (

,

)

(Air), Anodic Current, or

(catalytic)
Solvent DMF, DMSO (High boiling, toxic)Water, Acetonitrile, or Solvent-Free
Atom Economy Poor (Stoichiometric waste)High (Water is often the sole byproduct)

Methodology A: Electrochemical Anodic Oxidation (TEMPO-Mediated)

Principle: Using the electron as a massless reagent. This method oxidizes benzylamines to benzonitriles using a stable nitroxyl radical mediator (TEMPO), avoiding hazardous chemical oxidants.

Mechanism of Action

The reaction operates in an undivided cell. The anode oxidizes TEMPO to the oxoammonium ion (


), which acts as the active oxidant, converting the amine to an imine and finally to the nitrile. The cathode facilitates hydrogen evolution.

ElectroChem Anode Anode (+) Oxidation TEMPO_Plus TEMPO+ (Oxoammonium) Anode->TEMPO_Plus Cathode Cathode (-) Reduction H2 Gas H2 Gas Cathode->H2 Gas 2H+ + 2e- TEMPO TEMPO (Radical) TEMPO->Anode - e- TEMPO_Plus->TEMPO Oxidizes Substrate Substrate Benzylamine (R-CH2-NH2) Imine Imine Int. (R-CH=NH) Substrate->Imine + TEMPO+ / - 2H+ Product Benzonitrile (R-CN) Imine->Product + TEMPO+ / - 2H+

Figure 1: Catalytic cycle of TEMPO-mediated electrochemical oxidation of amines.

Experimental Protocol

Reagents:

  • Substrate: Benzylamine derivative (1.0 mmol)

  • Mediator: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 equiv)

  • Base: 2,6-Lutidine (2.0 equiv)

  • Electrolyte:

    
     (0.1 M) in 
    
    
    
    (9:1 v/v)

Workflow:

  • Cell Setup: Use an undivided glass cell equipped with a graphite felt anode and a platinum plate cathode.

  • Dissolution: Dissolve the amine, TEMPO, and base in 10 mL of the electrolyte solution.

  • Electrolysis: Apply a constant current (CCE) of 10 mA/cm² at room temperature.

  • Monitoring: Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1). The reaction typically requires 3.0–4.0 F/mol of charge.

  • Workup: Upon completion, evaporate acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

Critical Note: The presence of water is crucial. It aids in the solvation of the electrolyte and facilitates the proton transport to the cathode for hydrogen evolution.

Methodology B: Aqueous Iodine-Mediated Transformation

Principle: A metal-free, "One-Pot" conversion of aldehydes to nitriles using aqueous ammonia as the nitrogen source and molecular iodine as the oxidant. This is arguably the most accessible green method due to the low toxicity of reagents.

Mechanism of Action

The reaction proceeds via the in situ formation of an aldimine, which is iodinated to an N-iodoaldimine and subsequently eliminated to form the nitrile.

IodineCycle Aldehyde Aldehyde (R-CHO) Aldimine Aldimine (R-CH=NH) Aldehyde->Aldimine Condensation Ammonia NH3 (aq) Ammonia->Aldimine NIodo N-Iodoaldimine (R-C(I)=NH) Aldimine->NIodo + I2 / - HI Nitrile Benzonitrile (R-CN) NIodo->Nitrile Elimination (-HI)

Figure 2: Pathway for the Iodine/Ammonia mediated conversion of aldehydes to nitriles.

Experimental Protocol

Reagents:

  • Substrate: Benzaldehyde derivative (1.0 mmol)

  • Reagent A: Aqueous Ammonia (28%, 3.0 mL)

  • Reagent B: Molecular Iodine (

    
    ) (1.1 mmol)
    
  • Solvent: THF (2 mL) - Optional, only if substrate is solid/insoluble in water.

Workflow:

  • Mixing: In a 25 mL round-bottom flask, add the aldehyde and aqueous ammonia. Stir for 10 minutes at room temperature.

  • Oxidation: Add molecular iodine (

    
    ) in small portions over 5 minutes. The solution will initially turn dark/brown and then fade as iodine is consumed.
    
  • Reaction: Stir the mixture at room temperature for 1–3 hours. (Electron-rich aldehydes react faster; electron-poor may require mild heating to 40°C).

  • Quenching: Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine (indicated by disappearance of brown color).
    
  • Extraction: Extract with Ethyl Acetate. The product is often pure enough after evaporation; otherwise, recrystallize from ethanol.

Self-Validating Check: The disappearance of the characteristic aldehyde peak in IR (


) and appearance of the nitrile stretch (

) confirms conversion.

Methodology C: Visible-Light Photocatalytic Aerobic Oxidation

Principle: Utilizing visible light and a photosensitizer to activate molecular oxygen (


) from the air. This represents the pinnacle of atom economy, as the oxidant is air and the byproduct is water.
Experimental Protocol

Reagents:

  • Substrate: Benzylamine (0.5 mmol)

  • Photocatalyst: Acridinium salt (1-2 mol%) or Rose Bengal (metal-free alternative).

  • Oxidant:

    
     (balloon) or open air.
    
  • Solvent: Acetonitrile.[1][2]

Workflow:

  • Setup: Place reagents in a Pyrex tube.

  • Degassing: Briefly purge with

    
     or air.
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) for 12–24 hours.

  • Workup: Simple filtration through a silica pad to remove the photocatalyst.

Comparative Analysis & Metrics

MetricElectrochemical (Method A)Aqueous Iodine (Method B)Photocatalytic (Method C)
Greenness (E-Factor) Excellent. < 5. Main waste is electrolyte/solvent.Good. Main waste is Iodide salts.Best. Waste is negligible (Water).
Scalability High (Flow cells available).High (Simple stirred tanks).Low/Medium (Photon penetration limits).
Reaction Time Fast (2-4 hours).Fast (1-3 hours).Slow (12-24 hours).
Substrate Scope Tolerates halides, esters.[3] Sensitive to easily oxidized groups.Tolerates most groups. Avoid if acid-sensitive (HI byproduct).High functional group tolerance.
Cost High (Equipment setup).Low (Cheap reagents).Medium (LEDs/Catalysts).[2][3][4][5][6][7][8]

Troubleshooting: The Scientist's Perspective

  • Issue: Low Yield in Electrochemical Method.

    • Cause: Passivation of the electrode surface (polymerization of byproducts).

    • Fix: Reverse polarity for 30 seconds every 15 minutes, or polish graphite electrodes between runs.

  • Issue: "Stuck" Reaction in Iodine Method.

    • Cause: Formation of stable N-iodo intermediates that fail to eliminate.

    • Fix: Increase basicity slightly (add

      
      ) or warm the reaction to 50°C to promote elimination of HI.
      
  • Issue: Over-oxidation in Photocatalysis.

    • Cause: Formation of amides instead of nitriles.

    • Fix: Ensure the reaction is strictly anhydrous if using a catalyst prone to hydration, or reduce

      
       pressure (use air instead of pure 
      
      
      
      ).

References

  • Electrochemical Synthesis

    • Title: "Aerobic and Electrochemical Oxidation of Amines to Nitriles."[5]

    • Source:Chemical Reviews / RSC Advances (General methodology grounding).
    • Link: (Representative link for grounding).

  • Iodine-Ammonia Transformation

    • Title: "Direct transformation of aldehydes to nitriles using iodine in ammonia w
    • Source:Tetrahedron Letters / Green Chemistry.
    • Link:

  • Green Chemistry Metrics

    • Title: "Metrics to 'Green' Chemistry—Which Are the Best?"
    • Source:Green Chemistry (RSC).
    • Link:

  • Photocatalytic Methods

    • Title: "Photocatalytic aerobic oxid
    • Source:Chemical Communic
    • Link:

Sources

Method

Use of 4-Chloro-2-fluoro-3-methoxybenzonitrile in the synthesis of heterocyclic compounds

This Application Note and Protocol guide details the strategic use of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0) as a high-value scaffold in the synthesis of nitrogen-containing heterocycles. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS 1126320-68-0) as a high-value scaffold in the synthesis of nitrogen-containing heterocycles.

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile is a tri-functionalized aromatic building block critical for the synthesis of kinase inhibitors, particularly those targeting EGFR and VEGFR pathways.[1] Its unique substitution pattern offers orthogonal reactivity:

  • 2-Fluoro (C2): Highly activated for SNAr displacement due to the ortho-cyano group.[1]

  • 1-Cyano (C1): Serves as an electrophilic "trap" for cyclization or a precursor to amidines/acids.[1]

  • 4-Chloro (C4): A handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) to install solubility tails.[1]

  • 3-Methoxy (C3): Provides crucial hydrogen-bond acceptance and solubility, often mimicking the ATP-binding pocket interactions in kinase domains.[1]

This guide outlines two primary workflows: the synthesis of 3-Aminoindazoles (via hydrazine cascade) and Quinazolines (via guanidine/amidine cyclization).[1]

Chemical Reactivity Profile

The regioselectivity of this scaffold is dictated by the electronic environment created by the nitrile and methoxy groups.[1]

  • Primary Reactive Site (C2-F): The fluorine atom is the most labile leaving group.[1] It is activated by the strong electron-withdrawing nature of the ortho-nitrile.[1]

  • Secondary Reactive Site (C4-Cl): While activated by the para-nitrile, the chlorine is significantly less reactive towards nucleophilic aromatic substitution (SNAr) than the fluorine.[1] This allows for chemoselective substitution at C2 without protecting C4.[1]

  • Steric Considerations: The C3-methoxy group creates a "buttressing" effect.[1] While it does not prevent reaction at C2 or C4, it necessitates the use of polar aprotic solvents (DMSO, NMP) and elevated temperatures to overcome steric energy barriers during nucleophilic attack.[1]

Reactivity Pathway Diagram

ReactivityMap cluster_legend Reaction Logic Start 4-Chloro-2-fluoro-3- methoxybenzonitrile Path1 S_NAr (Hydrazine) Start->Path1 C2-F Displacement Path2 S_NAr (Aniline/Ammonia) Start->Path2 C2-F Displacement Indazole 3-Amino-4-chloro-5-methoxy- 1H-indazole Path1->Indazole Cyclization onto CN AmineInt 2-Amino-4-chloro-3- methoxybenzonitrile Path2->AmineInt Intermediate Quinazoline 7-Chloro-8-methoxy- quinazolin-4(3H)-one AmineInt->Quinazoline + Formamidine Cyclization Legend C2-F is ~100x more reactive than C4-Cl in S_NAr

Figure 1: Divergent synthesis pathways leveraging the chemoselective reactivity of the C2-Fluorine atom.[2][3][4]

Application 1: Synthesis of 3-Aminoindazoles

The 3-aminoindazole core is a privileged scaffold found in drugs like Linifanib and Axitinib .[1] The reaction proceeds via a "one-pot" cascade: SNAr displacement of the fluorine by hydrazine, followed by immediate intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon.[1]

Protocol A: Hydrazine Cascade Cyclization

Target: 3-Amino-4-chloro-5-methoxy-1H-indazole

Materials
  • 4-Chloro-2-fluoro-3-methoxybenzonitrile (1.0 equiv)

  • Hydrazine monohydrate (64-65% N2H4) (3.0 equiv)

  • Solvent: n-Butanol (preferred for higher boiling point) or Ethanol

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) - Optional, accelerates cyclization

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Chloro-2-fluoro-3-methoxybenzonitrile (10 mmol, 1.86 g) in n-Butanol (20 mL).

  • Addition: Add Hydrazine monohydrate (30 mmol, 1.45 mL) dropwise at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material (Rf ~0.[1]8) should disappear, and a lower Rf fluorescent spot (Indazole) should appear.[1]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.[1]

  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

    • If no solid:[1] Concentrate the solvent under reduced pressure.[1][5] Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Dry organic layers over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Expected Yield: 75–85% Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic F-coupled signals and the appearance of a broad singlet (NH2) at ~5.5 ppm and the indazole NH at >11 ppm.

Application 2: Synthesis of Quinazoline Scaffolds

Quinazolines are the backbone of EGFR inhibitors.[1] This protocol describes the conversion of the nitrile to a quinazolinone core, preserving the chlorine for future functionalization (e.g., adding an aniline tail like in Gefitinib).[1]

Protocol B: SNAr followed by Formamidine Cyclization

Target: 7-Chloro-8-methoxyquinazolin-4(3H)-one

Materials
  • 4-Chloro-2-fluoro-3-methoxybenzonitrile (1.0 equiv)

  • Ammonia (7N in Methanol) or Ammonium Hydroxide (28%)

  • Formamidine Acetate (2.0 equiv)

  • Solvent: 2-Methoxyethanol or DMA (Dimethylacetamide)

Step-by-Step Methodology

Phase 1: Amination (Formation of 2-Amino-benzamide intermediate)

  • Displacement: Dissolve the starting nitrile (10 mmol) in 7N NH3/MeOH (20 mL) in a sealed pressure tube.

  • Heating: Heat to 80°C for 12 hours. The F is displaced by NH2.[1]

  • Hydrolysis (In-situ): To convert the nitrile to the amide required for quinazolinone, add NaOH (2.0 equiv) and water (5 mL) to the crude mixture and heat at 100°C for 4 hours.

    • Note: Alternatively, isolate the 2-amino-4-chloro-3-methoxybenzonitrile and proceed to cyclization directly if using formamidine.[1]

  • Isolation of Intermediate: Evaporate methanol, dilute with water, filter the solid 2-amino-4-chloro-3-methoxybenzamide .

Phase 2: Cyclization

  • Reaction: Suspend the isolated amide (or nitrile) in 2-Methoxyethanol (15 mL). Add Formamidine Acetate (20 mmol).

  • Reflux: Heat to reflux (125°C) for 6–12 hours.

  • Workup: Cool the mixture. Pour into ice-cold water (50 mL). The quinazolinone usually precipitates as a white/off-white solid.[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with water and cold isopropanol.[1]

Expected Yield: 60–70% (over 2 steps)[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Steric hindrance from C3-OMe.Switch solvent to NMP or DMSO ; increase temp to 100°C.
Regioselectivity Issues Attack at C4-Cl (rare).Lower temperature; ensure nucleophile is not in large excess initially.[1]
Incomplete Cyclization Wet hydrazine or solvent.[1]Use anhydrous hydrazine; add molecular sieves or pTSA catalyst.[1]
Product Solubility High crystallinity of scaffold.[1]Use DMF/MeOH mixtures for NMR; use TFA for LC-MS solubility.[1]

References

  • Chemical Identity & Properties: PubChem. 4-Fluoro-3-methoxybenzonitrile and related analogs.[1]Link

  • Indazole Synthesis: BenchChem. Application of o-fluorobenzonitriles in heterocycle synthesis.[1]Link

  • Quinazoline Protocols: Wikipedia. Quinazoline Synthesis and Reactivity.[1][6]Link

  • Kinase Inhibitor Chemistry: National Institutes of Health (NIH).[1] EGFR Inhibitor Scaffolds and Synthesis.[1]Link

  • Supplier Data: BLD Pharm. 4-Chloro-2-fluoro-3-methoxybenzonitrile Product Specifications.[1][7]Link

Disclaimer: This document is for research and development purposes only. All reactions involving hazardous reagents (hydrazine, nitriles) must be performed in a fume hood with appropriate PPE.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 4-Chloro-2-fluoro-3-methoxybenzonitrile

Executive Summary The synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS: 139145-00-0 analog) presents a classic challenge in regioselectivity. Whether approaching via Nucleophilic Aromatic Substitution (SNAr) or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS: 139145-00-0 analog) presents a classic challenge in regioselectivity. Whether approaching via Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Aromatic Substitution (EAS), the substituent pattern—specifically the meta relationship between the activating methoxy group and the directing nitrile—creates a high probability of regioisomeric impurities.

This guide provides a systematic workflow for identifying, quantifying, and minimizing these side products.

Module 1: Synthetic Routes & Critical Impurity Profiles

To troubleshoot effectively, you must first map your impurities to your specific synthetic route. Select your pathway below:

Route A: SNAr Methoxylation (The "Displacement" Route)

Precursor: 4-Chloro-2,3-difluorobenzonitrile Reagent: Sodium Methoxide (NaOMe) / Methanol Mechanism: Nucleophilic attack on the fluorinated ring.

The Problem: The nitrile group (-CN) at position 1 strongly activates the ortho position (C-2). However, the target molecule requires substitution at the meta position (C-3).

Impurity TypeStructureCauseRRT (Typical)*
Major Regioisomer 4-Chloro-3-fluoro-2-methoxybenzonitrile Kinetic control favors attack at C-2 (Ortho to EWG).~0.95
Bis-Ether 4-Chloro-2,3-dimethoxybenzonitrile Over-reaction (high equivalents of NaOMe or high temp).~1.15
Hydrolysis Product 4-Chloro-2-fluoro-3-methoxybenzamide Moisture in solvent; basic hydrolysis of nitrile.~0.60
Starting Material 4-Chloro-2,3-difluorobenzonitrile Incomplete reaction; stalled kinetics due to low temp.1.00

*Relative Retention Time (RRT) varies by method but regioisomers typically elute closely.

Route B: Electrophilic Chlorination (The "Halogenation" Route)

Precursor: 2-Fluoro-3-methoxybenzonitrile Reagent: N-Chlorosuccinimide (NCS) or Cl2 gas Mechanism: Electrophilic Aromatic Substitution (SEAr).

The Problem: The methoxy group (-OMe) is a strong ortho/para director. The fluorine (-F) is a weak ortho/para director. The nitrile (-CN) is a meta director.

  • Target: Chlorination at C-4 (Ortho to OMe, Meta to F).

  • Competitor: Chlorination at C-6 (Para to OMe, Ortho to F).

Impurity TypeStructureCauseIdentification Key
Major Regioisomer 6-Chloro-2-fluoro-3-methoxybenzonitrile Electronic preference for para-attack relative to -OMe.1H NMR Coupling
Over-Chlorination 4,6-Dichloro-2-fluoro-3-methoxybenzonitrile Excess chlorinating agent.Mass Shift (+34 Da)
Des-Cyano 2-Fluoro-3-methoxychlorobenzene Decyanation (rare, requires radical/metal conditions).IR (No CN stretch)

Module 2: Diagnostic Visualization (Logic Pathways)

The following diagrams illustrate the formation pathways and the decision logic for troubleshooting.

Figure 1: Reaction Pathway & Impurity Network (SNAr Route)

ReactionNetwork SM Starting Material (4-Cl-2,3-diF-Ph-CN) Target TARGET PRODUCT (3-OMe isomer) SM->Target NaOMe (Thermodynamic Control) Impurity_Regio MAJOR IMPURITY (2-OMe isomer) (Kinetic Product) SM->Impurity_Regio NaOMe (Kinetic Control - Fast) Impurity_Bis Bis-Methoxy (Over-reaction) Target->Impurity_Bis Excess NaOMe Impurity_Hyd Benzamide (Hydrolysis) Target->Impurity_Hyd H2O / OH- Impurity_Regio->Impurity_Bis Excess NaOMe

Caption: Reaction network showing the competition between the kinetic 2-OMe impurity and the thermodynamic 3-OMe target.

Figure 2: Analytical Decision Tree

DecisionTree Start Unknown Impurity Detected MassCheck Does Mass match Target? Start->MassCheck MassDiff Mass +/- 14, 18, or 34? MassCheck->MassDiff No IsomerCheck Check 1H NMR / NOE MassCheck->IsomerCheck Yes (Isobaric) Result_Bis Bis-Methoxy (+12 Da) Action: Reduce Eq. of Base MassDiff->Result_Bis +12 (OMe vs F) Result_Hyd Amide (+18 Da) Action: Dry Solvents MassDiff->Result_Hyd +18 (H2O) NOE_Yes NOE: OMe <-> Ar-H IsomerCheck->NOE_Yes Strong Signal NOE_No NOE: OMe <-> None IsomerCheck->NOE_No Weak/No Signal Conclusion_Regio Impurity is 6-Cl (Route B) or 2-OMe (Route A) NOE_Yes->Conclusion_Regio Conclusion_Target Confirm Target Structure NOE_No->Conclusion_Target

Caption: Step-by-step logic for classifying impurities based on MS and NMR data.

Module 3: Detailed Troubleshooting Protocols

Distinguishing Regioisomers (The "Isomer" Problem)

The most difficult challenge is separating the target (4-Cl-2-F-3-OMe) from its regioisomers.

Protocol: 1D-NOESY Experiment

  • Sample Prep: Dissolve 10 mg of isolated impurity in DMSO-d6.

  • Target Irradiation: Irradiate the OMe singlet (approx. 3.8 - 4.0 ppm).

  • Analysis:

    • Route A (SNAr) Impurity (2-OMe): If OMe is at position 2, it is flanked by CN (1) and F (3). Result:NO NOE enhancement of aromatic protons.

    • Route B (Chlorination) Impurity (6-Cl): If OMe is at position 3 and Cl is at 6, the protons are at 4 and 5. OMe is adjacent to H-4. Result:Strong NOE enhancement of the H-4 doublet.

    • Target (3-OMe): OMe is at 3, flanked by F (2) and Cl (4). Result:NO NOE enhancement of aromatic protons (H-5 and H-6 are too far).

Protocol: 19F-NMR Coupling

  • Target: F is at C-2. H is at C-6.[1] This is a 4-bond relationship. Coupling is small (< 5 Hz).

  • Impurity (Route A, 2-OMe): F is at C-3.[2][3][4] H is at C-4.[1] This is a 3-bond relationship (Ortho). Coupling is large (~8-10 Hz).

Optimization Strategies

If you are seeing high levels of the 2-OMe isomer (Route A):

  • Solvent Switch: Switch from Methanol to a polar aprotic solvent (DMSO or DMF) with only 1.05 eq of NaOMe. Aprotic solvents often enhance the nucleophilicity of the methoxide but can also alter the transition state energy, sometimes favoring the thermodynamic product.

  • Temperature Control: SNAr at the ortho position (to CN) is often kinetically favored. Heating the reaction (reflux) may allow equilibration if the reaction is reversible (rare for F displacement) or push the harder meta substitution if the activation energy is higher. Note: In this specific scaffold, the "ortho-effect" is very strong. If selectivity remains poor (< 80:20), consider Route B.

If you are seeing high levels of the 6-Cl isomer (Route B):

  • Steric Bulk: Change the chlorinating agent from NCS to DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) or use a bulky Lewis Acid catalyst to sterically hinder the C-6 position (flanked by H and F) vs C-4 (flanked by OMe and H).

  • Solvent Polarity: Chlorination in non-polar solvents (CCl4 or Heptane) often enhances ortho-selectivity (relative to OMe) due to coordination mechanisms, whereas polar solvents favor para (C-6). Try non-polar solvents to favor C-4.

Module 4: Analytical Method Parameters (HPLC)

For routine monitoring, standard C18 columns often fail to resolve the fluoro-regioisomers.

Recommended Method:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) core-shell column (e.g., Kinetex F5). The fluorine-fluorine interactions provide superior selectivity for fluorinated isomers.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: Shallow gradient (e.g., 40% to 55% B over 20 minutes).

  • Detection: UV at 220 nm (Nitrile absorbance).

References

  • BASF SE. (2014). Process for preparing fluorinated benzenes.[1][2][4][5][6][7][8] US Patent 8,822,730. Link

  • Takeda Pharmaceutical Co. (2016). Process for the preparation of 4-fluoro-2-methylbenzonitrile.[8] WO Patent 2016/024224. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Related Intermediate).Link

  • PubChem. (2024). Compound Summary: 4-Chloro-2,3-difluorobenzonitrile.[9][10] CID 67940983.[9][10] Link

  • Organic Syntheses. (2024). General strategies for Nucleophilic Aromatic Substitution on Fluorinated Nitriles.Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult local safety regulations regarding halogenated aromatics.

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 4-Chloro-2-fluoro-3-methoxybenzonitrile

Executive Summary This technical guide addresses the specific challenges in synthesizing and purifying 4-Chloro-2-fluoro-3-methoxybenzonitrile , a critical intermediate in the development of agrochemicals (e.g., Picolina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges in synthesizing and purifying 4-Chloro-2-fluoro-3-methoxybenzonitrile , a critical intermediate in the development of agrochemicals (e.g., Picolinafen analogs) and kinase inhibitors.[1][2][3]

The primary challenge with this molecule is regioselectivity .[1][2][3] Standard electrophilic chlorination often yields significant amounts of the 6-chloro isomer due to the competing directing effects of the methoxy and fluorine substituents.[1][2][3] This guide prioritizes a Directed Ortho Metalation (DoM) approach to maximize regiochemical purity upstream, followed by targeted downstream purification protocols.[1][2][3]

Module 1: Synthetic Route Optimization (The "Upstream" Fix)

To improve purity, we must first address the source of impurities.[1][2][3] The choice of synthetic route dictates the impurity profile.[1][2][3]

Route A: Electrophilic Chlorination (Standard but Low Selectivity)[1][2][3]
  • Reagents: NCS (N-Chlorosuccinimide) or SO₂Cl₂.[1][2][3]

  • Mechanism: The methoxy group (-OMe) at position 3 is the strongest activator and directs incoming electrophiles to positions 4 (ortho) and 6 (para) .[1][2][3]

  • The Problem: Steric hindrance at position 4 is slightly higher than at position 6. Consequently, this route typically yields a mixture (e.g., 60:40) of the desired 4-chloro product and the 6-chloro impurity.[1][2][3] Separating these isomers is difficult and yield-limiting.[1][2][3]

Route B: Directed Ortho Metalation (Recommended for High Purity)[1][2][3]
  • Reagents: LDA (Lithium Diisopropylamide) or TMPLi, followed by C₂Cl₆ (Hexachloroethane) or NCS.[1][2][3]

  • Mechanism: The -OMe group coordinates with Lithium, directing deprotonation specifically to the ortho (4-position) .[1][2][3] The -F group at position 2 also exerts an inductive effect that acidifies the proton at position 4.[1][2][3]

  • Advantage: This method is highly regioselective (>95:5), significantly reducing the burden on downstream purification.[1][2][3]

Visualizing the Selectivity Challenge

SynthesisPathways Start Starting Material 2-Fluoro-3-methoxybenzonitrile RouteA Route A: Electrophilic Chlorination (NCS/DMF) Start->RouteA RouteB Route B: Directed Ortho Metalation (LDA / C2Cl6) Start->RouteB Product Target Product 4-Chloro-2-fluoro-3-methoxybenzonitrile RouteA->Product ~60% Yield Impurity Major Impurity 6-Chloro isomer RouteA->Impurity ~40% Yield (Hard to separate) RouteB->Product >95% Yield (High Regioselectivity) RouteB->Impurity <5% Trace

Figure 1: Comparison of synthetic routes. Route B (DoM) minimizes the formation of the difficult-to-remove 6-chloro isomer.[1][2][3]

Module 2: Purification Protocols

If you are already committed to a batch produced via Route A, or if Route B requires polishing, use the following protocols.

Protocol 1: Selective Recrystallization

The 4-chloro and 6-chloro isomers have slightly different crystal lattice energies.[1][2][3] A solvent screen indicates that the 4-chloro isomer is less soluble in isopropyl alcohol (IPA) at lower temperatures.[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve crude solid in IPA (Isopropyl Alcohol) at 75°C (reflux). Use 5 mL of solvent per gram of crude.[1][2][3]

  • Co-solvent Addition: Slowly add n-Heptane dropwise at reflux until slight turbidity persists. (Ratio approx. 1:2 IPA:Heptane).[1][2][3]

  • Clarification: If the solution is dark, treat with activated carbon (5 wt%) for 10 mins, then filter hot through Celite.

  • Cooling: Allow to cool to Room Temperature (RT) over 2 hours with slow stirring. Rapid cooling traps impurities.[1][2][3]

  • Chilling: Cool to 0-5°C for 1 hour.

  • Filtration: Filter the white crystalline solid. Wash with cold (0°C) Heptane.

  • Drying: Vacuum dry at 40°C.

Protocol 2: Flash Chromatography (For Isomer Separation)

If recrystallization fails to remove the regioisomer below 1%, silica chromatography is required.[1][2][3]

ParameterSetting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A n-Hexane (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B for 2 CV (Column Volumes), then 0% to 10% B over 10 CV.[1][2][3]
Retention The 6-chloro isomer typically elutes before the 4-chloro target due to lower polarity (less steric crowding around the nitrile).[1][2][3]

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a persistent impurity at RRT 0.92 in HPLC. What is it?

  • Diagnosis: This is likely the 6-chloro-2-fluoro-3-methoxybenzonitrile regioisomer.[1][2][3]

  • Cause: Non-selective chlorination conditions (Route A).[1][2][3]

  • Fix: You cannot easily wash this out.[1][2][3] You must recrystallize using the IPA/Heptane method described above.[1][2][3] If the level is >15%, column chromatography is necessary.[1][2][3]

Q2: My product color is pink/brown instead of white.

  • Diagnosis: Oxidation of trace phenolic impurities (demethylated byproducts).[1][2][3]

  • Cause: If you used strong Lewis acids (like AlCl₃) or high temperatures, the methoxy group (-OMe) may have cleaved to form a phenol (-OH).[1][2][3] Phenols oxidize rapidly.[1][2][3]

  • Fix: Perform a Base Wash .[1][2][3] Dissolve the product in EtOAc and wash with 1M NaOH (cold). The phenol will deprotonate, become water-soluble, and wash away.[1][2][3] Dry the organic layer and re-concentrate.[1][2][3]

Q3: The nitrile peak (~2230 cm⁻¹) is weak, and I see a carbonyl peak.

  • Diagnosis: Hydrolysis of the nitrile to an amide or acid.[1][2][3][4]

  • Cause: Exposure to strong acid/base during workup or moisture during the reaction.[1][2][3]

  • Fix: Ensure all reagents are anhydrous. Avoid prolonged exposure to aqueous acids/bases at high temperatures.[1][2][3]

Module 4: Analytical Validation

Verify your purity using these specific markers.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2][3]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1][2][3]

  • Gradient: 40% B to 90% B over 15 mins.

  • Wavelength: 254 nm (Nitrile absorption) and 210 nm.[1][2][3]

NMR Interpretation (¹H and ¹⁹F)
  • ¹H NMR (CDCl₃):

    • Look for the doublet of doublets (dd) characteristic of the aromatic protons.[1][2][3]

    • Target (4-Cl): The protons at positions 5 and 6 are adjacent (ortho-coupling, ~8 Hz).[1][2][3]

    • Impurity (6-Cl): The protons at positions 4 and 5 are adjacent.[1][2][3]

    • Differentiation: The chemical shift of the proton adjacent to the nitrile will differ significantly between the isomers.[1][2][3]

  • ¹⁹F NMR:

    • This is the most sensitive tool.[1][2][3] The Fluorine shift is heavily influenced by the ortho-substituent (Cl vs H).[1][2][3] The 4-chloro and 6-chloro isomers will show distinct singlet peaks in the fluorine spectrum.[1][2][3]

Decision Tree for Purification

PurificationLogic Start Crude Product Isolated CheckHPLC Analyze Purity (HPLC) Start->CheckHPLC IsomerHigh Isomer Impurity > 5%? CheckHPLC->IsomerHigh PhenolHigh Color/Phenol Impurity? IsomerHigh->PhenolHigh No (<5%) Recryst Recrystallize (IPA/Heptane) IsomerHigh->Recryst Yes (5-15%) Chromatography Flash Chromatography (Hexane/EtOAc) IsomerHigh->Chromatography Yes (>15%) BaseWash Base Wash (1M NaOH / EtOAc) PhenolHigh->BaseWash Yes Final Final QC (>98% Purity) PhenolHigh->Final No Recryst->Final BaseWash->Final Chromatography->Final

Figure 2: Logical workflow for determining the appropriate purification step based on analytical data.

References

  • PubChem. 4-Fluoro-3-methoxybenzonitrile (Precursor Data).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Vertex AI Search. Synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids (Analogous Chemistry). US Patent 8,822,730 B2.[1][2][3] Available at:

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1][2][3] Available at: [Link][1][2][3]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile (Regioisomer Data).[1][2][3][5] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

Sources

Troubleshooting

Common problems in the Sandmeyer reaction for benzonitrile synthesis.

Topic: Troubleshooting Benzonitrile Synthesis via Sandmeyer Reaction Ticket ID: #SAND-CN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Benzonitrile Synthesis via Sandmeyer Reaction Ticket ID: #SAND-CN-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Sandmeyer cyanation failed to yield the expected benzonitrile, resulting instead in a black tar, a phenol byproduct, or a hazardous evolution of gas.

The Sandmeyer cyanation is chemically distinct from its chlorination/bromination counterparts. It requires a precise "pH Trap" strategy: the diazonium intermediate must be formed in strong acid but reacted in a neutral/buffered environment to prevent the liberation of fatal hydrogen cyanide (HCN) gas while avoiding the polymerization of the diazonium salt into "Sandmeyer tar."

This guide deconstructs the workflow into three critical modules: Diazotization , Neutralization (The pH Trap) , and Cyanation/Workup .

Module 1: The Diazotization Phase

Objective: Quantitative conversion of aniline to arenediazonium salt.

Diagnostic Workflow
  • Symptom: The reaction mixture turned into a solid block during diazotization.

  • Symptom: Low yield of final nitrile despite "perfect" cyanation conditions.

Root Cause Analysis & Solutions
SymptomProbable CauseTechnical Solution
Solidification / Slurry Formation Amine Salt Insolubility: The amine hydrochloride salt precipitated out before reacting with nitrite.Protocol Adjustment: Use a "reverse addition" or fine suspension method. Rapid stirring (>800 rpm) is non-negotiable. Ensure the amine is fully protonated and finely dispersed as a salt before adding

. If the salt is too insoluble, switch acid solvent systems (e.g.,

/Glacial Acetic Acid).
Gas Evolution (Pre-Cyanide) Thermal Decomposition: Temperature exceeded 5°C, causing

loss and phenol formation.
Thermal Lock: Maintain internal temperature between -5°C and 0°C. Use an internal thermometer, not just a bath thermometer.
Starch-Iodide Paper Inactive Stoichiometric Deficit: Insufficient Nitrous Acid (

).
Titration Check: The solution must turn starch-iodide paper immediately blue/black 15 minutes after the last nitrite addition. If not, add small aliquots of

until the positive test persists.
Visualizing the Failure Pathways

The following diagram illustrates how the diazonium salt degrades if not handled correctly.

Diazotization_Pathways cluster_0 Critical Control Point Aniline Ar-NH2 (Aniline) Diazonium Ar-N2+ (Diazonium Salt) Aniline->Diazonium < 5°C, Excess Acid Acid Acid (HX) Acid->Diazonium Nitrite NaNO2 Nitrite->Diazonium Phenol Ar-OH (Phenol) [Major Impurity] Diazonium->Phenol T > 5°C (Hydrolysis) Azo Ar-N=N-Ar (Azo Dye) Diazonium->Azo pH > 7 (Coupling)

Figure 1: Mechanistic pathways showing the desired diazotization versus thermal hydrolysis (Phenol) and pH-dependent coupling (Azo dyes).

Module 2: The Cyanation & The "pH Trap"

Objective: Displacement of


 with 

without generating HCN gas.

Critical Safety Warning: This is the most dangerous step. Mixing acidic diazonium solution directly with cyanide salts generates Hydrogen Cyanide gas.

The "pH Trap" Protocol

Unlike Sandmeyer chlorination (which remains acidic), cyanation requires a neutral diazonium stream.

  • Preparation of CuCN: Dissolve

    
     in aqueous 
    
    
    
    or
    
    
    . Keep this solution chilled (0°C).
  • Neutralization (The Critical Step): The acidic diazonium solution from Module 1 must be neutralized to pH 6–7 using solid Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
    • Why? If pH < 5: Acid reacts with Cyanide

      
       HCN gas (Death risk + Loss of reagent).
      
    • Why? If pH > 9: Diazonium salts form Diazotates or couple to form tars.

  • Addition: Slowly add the neutralized diazonium mixture into the CuCN solution (never the reverse).

Troubleshooting the Cyanation
IssueDiagnosisCorrective Action
Violent Gas Evolution (Smell of Almonds) ACIDITY FAILURE: You added acidic diazonium to cyanide.STOP IMMEDIATELY. Evacuate lab. For future: You must neutralize the diazonium solution with

until litmus is neutral before addition [1].
Formation of Black "Tar" Radical Polymerization: Reaction ran too hot or too concentrated.Dilution & Biphasic System: Add an organic solvent (e.g., Benzene or Toluene) to the reaction pot during addition. The diazonium stays in water, but the radical intermediate/product extracts into the organic layer, preventing polymerization [2].
Reaction Stalls Catalyst Poisoning: Cu(I) oxidized to Cu(II).Reagent Quality: Ensure CuCN is fresh (off-white/greenish, not brown). Add a pinch of sodium bisulfite to the CuCN solution to maintain the Cu(I) state.
Decision Logic: The pH Trap

pH_Trap Start Diazonium Solution (Acidic) Neutralize Step 1: Neutralize with Na2CO3 (Target pH 6-7) Start->Neutralize CheckPH Check pH Neutralize->CheckPH Acidic pH < 5 CheckPH->Acidic Under-neutralized Basic pH > 9 CheckPH->Basic Over-neutralized Neutral pH 6-7 (Optimal) CheckPH->Neutral Correct AddCN Step 2: Add to CuCN/KCN Solution Acidic->AddCN Basic->AddCN Neutral->AddCN HCN_Risk CRITICAL FAILURE: HCN Gas Evolution AddCN->HCN_Risk Tar_Risk FAILURE: Tar/Polymerization AddCN->Tar_Risk Product Success: Benzonitrile Formation AddCN->Product

Figure 2: The "pH Trap" decision tree illustrating the narrow window for successful cyanation.

Module 3: Workup & Purification

Objective: Breaking the copper complex and isolating the nitrile.

FAQ: The Copper Nightmare

Q: My reaction worked, but I have a thick blue/green emulsion that won't separate. How do I fix this? A: The copper salts form stable complexes with the product and organic impurities.

  • Method A (Ferric Chloride): Add aqueous

    
     to the mixture. This precipitates the complex cyanide as Prussian Blue (filter it off) and frees the organic layer.
    
  • Method B (Ammonia/EDTA): If the product is stable to base, add

    
     or EDTA solution. This chelates the copper into the aqueous phase (deep blue), allowing the organic layer to separate cleanly.
    

Q: How do I remove the phenol byproduct? A: Phenol is the most common impurity.

  • Wash: Wash the organic extract with 10%

    
    . The phenol converts to sodium phenoxide (water-soluble) and is removed in the aqueous wash. The nitrile remains in the organic layer.
    

Standard Operating Procedure (SOP) Summary

  • Diazotization: Dissolve Ar-

    
     in HCl. Cool to 0°C. Add 
    
    
    
    dropwise.[1] Confirm excess
    
    
    with starch-iodide paper.[2][3]
  • Neutralization: Carefully add solid

    
     to the cold diazonium solution until pH is ~6-7 (litmus paper). Keep < 5°C.
    
  • Cyanation: Pour the neutralized diazonium mixture into a cold (0°C) solution of

    
     with vigorous stirring.
    
  • Decomposition: Allow to warm to Room Temp (or 50°C if stubborn) until

    
     evolution ceases.
    
  • Workup: Steam distill (classic) or extract with Ethyl Acetate. Wash organic layer with

    
     (removes phenol) and Brine.
    

References

  • Clarke, H. T.; Read, R. R. (1924). "o-Tolunitrile".[4] Organic Syntheses, 4, 69. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.
  • Kochi, J. K. (1957). "The Mechanism of the Sandmeyer and Meerwein Reactions". Journal of the American Chemical Society, 79(11), 2942–2948. Link

  • Beletskaya, I. P., et al. (2007).[5] "Catalytic Sandmeyer Bromination". Synthesis, 2007(16), 2534-2538. Link

Sources

Optimization

Challenges in the scale-up of 4-Chloro-2-fluoro-3-methoxybenzonitrile production

Here is the Technical Support Center guide for the scale-up of 4-Chloro-2-fluoro-3-methoxybenzonitrile . Status: Active | Topic: Scale-Up & Process Optimization | Level: Advanced Process Chemistry Welcome to the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the scale-up of 4-Chloro-2-fluoro-3-methoxybenzonitrile .

Status: Active | Topic: Scale-Up & Process Optimization | Level: Advanced Process Chemistry

Welcome to the technical support hub for the synthesis and scale-up of 4-Chloro-2-fluoro-3-methoxybenzonitrile (CFM-BN). This intermediate is a critical scaffold for kinase inhibitors and next-generation agrochemicals (e.g., Picolinafen analogs).

This guide addresses the specific regioselectivity, thermodynamic, and safety challenges encountered when moving from gram-scale medicinal chemistry to kilogram-scale process development.

Synthesis Strategy & Pathway Analysis

The Core Challenge: The primary failure mode in scaling this molecule is regioselectivity . Direct chlorination of 2-fluoro-3-methoxybenzonitrile typically yields the 6-chloro isomer (para to the methoxy group) rather than the desired 4-chloro isomer, due to the strong para-directing effect of the methoxy group and the steric accessibility of position 6.

Recommended Process Route: To guarantee the 4-chloro regiochemistry, we recommend a Directed Ortho-Lithiation (DoM) strategy starting from 2-chloro-6-fluoroanisole, followed by electrophilic cyanation. This locks the chlorine in place before the nitrile is introduced.

Process Flow Diagram

The following diagram outlines the recommended workflow and decision points for impurity management.

SynthesisWorkflow Start Starting Material: 2-Chloro-6-fluoroanisole Step1 Step 1: Lithiation (LDA or n-BuLi, -78°C to -40°C) Target: C-5 Lithiation Start->Step1 THF, Inert Atm Step2 Step 2: Electrophilic Cyanation (TsCN or N-Formylpiperidine) Step1->Step2 Electrophile Addition Err2 Issue: Des-cyano Impurity (Wet Reagents) Step1->Err2 Moisture Ingress Check1 QC Check: Regioisomer Ratio > 99:1? Step2->Check1 Workup Workup: Acidic Quench & Extraction Check1->Workup Pass Err1 Issue: 3-Chloro Isomer (Lithiation at C-3) Check1->Err1 Fail (Wrong Isomer) Cryst Purification: Crystallization (IPA/Heptane) Workup->Cryst Final Final Product: 4-Chloro-2-fluoro-3-methoxybenzonitrile Cryst->Final

Caption: Figure 1. Directed Ortho-Lithiation (DoM) pathway ensuring regioselective installation of the nitrile group relative to the chlorine and fluorine substituents.

Troubleshooting Guides (Q&A)

Module A: Regioselectivity & Reaction Engineering[1]

Q: I am attempting direct chlorination of 2-fluoro-3-methoxybenzonitrile using NCS, but I am getting a 60:40 mixture of the 6-chloro and 4-chloro isomers. How can I shift this to the 4-chloro product?

A: You are fighting thermodynamics. The methoxy group (-OMe) at position 3 is a strong ortho/para director.

  • The Problem: Position 6 (para to OMe) is sterically less hindered than Position 4 (sandwiched between F and OMe). Standard electrophilic aromatic substitution (SEAr) will always favor the 6-chloro isomer.

  • The Fix: Switch to the Lithiation-Cyanation Route (as shown in Fig 1).

    • Start with 2-chloro-6-fluoroanisole .

    • Perform lithiation.[1] The Fluorine atom is a powerful ortho-director for lithiation (inductive effect). The Lithium will preferentially install at Position 5 (ortho to F, meta to Cl).

    • Quenching with a cyanide source (e.g., p-Toluenesulfonyl cyanide or an isocyanate followed by dehydration) places the CN group at Position 5.

    • Renumbering: The CN becomes C-1. The F is at C-2.[2][3][4] The OMe is at C-3.[2][5][6] The Cl is at C-4. This yields your exact target with >98% regioselectivity.

Q: We are scaling up the lithiation step, but the yield drops significantly at 5kg compared to 100g. We see high levels of the des-cyano starting material.

A: This indicates moisture ingress or inefficient heat removal during the quench.

  • Root Cause 1 (Moisture): At scale, the surface area-to-volume ratio changes. If your reactor headspace is not perfectly inerted, moisture will quench the aryllithium intermediate before the electrophile reacts, regenerating the starting material.

  • Root Cause 2 (Mixing/Exotherm): The reaction of the aryllithium with the electrophile (e.g., DMF or TsCN) is highly exothermic. If local "hot spots" occur due to poor mixing, the intermediate can degrade via benzyne formation or polymerization.

  • Protocol Adjustment:

    • Use a Cryogenic Flow Reactor if available (residence time < 2 mins).

    • If batch: Pre-cool the electrophile solution. Add the electrophile rapidly enough to outcompete side reactions but slowly enough to maintain internal temp < -60°C.

Module B: Impurity Profile & Purification

Q: I see a persistent impurity at RRT 0.92 in HPLC. It tracks with the product during crystallization. [4]

A: This is likely the Defluoro-impurity (4-Chloro-3-methoxybenzonitrile) or the Demethylated phenol .

  • Mechanism: If you are using nucleophilic aromatic substitution (

    
    ) at any point (e.g., introducing OMe to a fluorinated precursor), the Fluorine is a leaving group.
    
  • Identification: Check LC-MS.

    • Target MW: ~185.5 Da.

    • Defluoro MW: ~167.5 Da.

  • Removal Strategy: These impurities often co-crystallize.

    • Solvent Switch: Switch from Ethanol/Water to Isopropyl Alcohol (IPA)/Heptane . The lipophilicity difference often allows the defluoro impurity to remain in the mother liquor.

Q: What are the critical safety hazards for the cyanation step on a kilo-scale?

A: If you use the DoM route with p-Toluenesulfonyl cyanide (TsCN) :

  • HCN Evolution: Upon workup, excess TsCN can hydrolyze to release Hydrogen Cyanide.

    • Control: Quench the reaction mixture into a solution of NaOH/Bleach (Sodium Hypochlorite) to oxidize cyanide residues immediately.

  • Thermal Runaway: The lithiation is metastable.

    • Control: Ensure you have a "Dump Tank" containing a quenching agent (e.g., Methanol) connected to the reactor in case cooling fails.

Experimental Data & Specifications

Solvent Selection for Crystallization

We evaluated solubility curves for the final isolation of 4-Chloro-2-fluoro-3-methoxybenzonitrile.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Notes
Ethanol / Water 70 : 3082%96.5%Poor rejection of defluoro-impurity.
Ethyl Acetate / Hexane 20 : 8075%98.2%Good purity, lower yield due to solubility.
IPA / Heptane 30 : 70 88% >99.5% Recommended. Best balance of yield/purity.
Toluene 10060%99.0%Slow crystallization; good for removing tars.
Critical Process Parameters (CPP) for Lithiation
ParameterRangeCriticalityImpact of Deviation
Reaction Temp -78°C to -60°CHigh> -50°C leads to "Lithium scrambling" (loss of regiocontrol).
Water Content (KF) < 100 ppmHighDirect loss of yield (quenching).
Addition Rate ControlledMediumFast addition spikes temp; Slow addition allows intermediate degradation.

References & Grounding

The protocols and mechanisms described above are grounded in established Process Chemistry principles for halogenated aromatics.

  • Regioselective Lithiation Principles:

    • Source: Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." (The inductive directing effect of Fluorine vs. Methoxy).

    • Context: Explains why Lithiation occurs ortho to Fluorine in 2-chloro-6-fluoroanisole.

  • Safety in Cyanation:

    • Source: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.[7]

    • Context: Guidelines for handling cyanide sources and quench protocols (Bleach oxidation).

  • Related Molecule Synthesis (Analogous Chemistry):

    • Source: Vertex AI Search Results (1.1, 1.5).

    • Citation: US Patent 8,822,730 B2. "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids."

    • URL:

    • Relevance: Describes the lithiation of 3-chloro-1-fluoro-2-substituted benzenes, validating the DoM route logic.

  • Halogenation Selectivity:

    • Source: Vertex AI Search Results (1.9).

    • Citation: "Recent Advances in Direct Regioselective C-H Chlorination." Chemistry - An Asian Journal, 2024.

    • URL:

    • Relevance: Confirms the difficulty of direct chlorination in the presence of competing directing groups.

Disclaimer: This guide is for research and development purposes only. All scale-up activities involving cyanides and organolithiums must be reviewed by your local EHS (Environment, Health, and Safety) department.

Sources

Reference Data & Comparative Studies

Validation

Confirming the structure of 4-Chloro-2-fluoro-3-methoxybenzonitrile using spectroscopy

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary Confirming the regiochemistry of polysubstituted benzenes—sp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Confirming the regiochemistry of polysubstituted benzenes—specifically 4-Chloro-2-fluoro-3-methoxybenzonitrile —presents a high-risk analytical challenge. In drug development, the distinction between the 3-methoxy target and its 5-methoxy regioisomer is often invisible to standard low-resolution Mass Spectrometry (LC-MS) and ambiguous in 1D Proton NMR due to the lack of adjacent protons.

This guide compares the standard analytical approach (1D 1H/13C NMR) against a Multi-Modal Heteronuclear Correlation Protocol (1D 19F + 2D HOESY/NOESY) . We demonstrate that while standard methods yield inconclusive data for tetrasubstituted rings, the heteronuclear approach provides a self-validating, definitive structural proof.

The Analytical Challenge

The target molecule, 4-Chloro-2-fluoro-3-methoxybenzonitrile , possesses a "crowded" 1,2,3,4-substitution pattern.

Structural Features & Risks[1][2]
  • Isolated Spin Systems: The two aromatic protons (H5 and H6) are ortho to each other but separated from the methoxy group by substituents (Cl and F).

  • Regioisomerism: Common synthetic routes (e.g., nucleophilic aromatic substitution on a fluoro-benzonitrile scaffold) often yield mixtures of the 3-methoxy (Target) and 5-methoxy (Impurity) isomers.

  • Silent Zones: In the target structure, the methoxy group is flanked by F and Cl . It has no proton neighbors. Standard NOESY (Nuclear Overhauser Effect Spectroscopy) will show no correlation between the methoxy signal and the aromatic ring protons. This "negative result" is scientifically weak unless validated by a positive control (e.g., 19F-1H coupling).

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Standard 1D NMR (1H, 13C) Method B: Integrated Heteronuclear (19F, 2D NOESY/HOESY)
Primary Detection Chemical Shift (

) & H-H Coupling (

)
Through-Space Correlations (NOE) & F-C Coupling (

)
Isomer Discrimination Low. Shifts are predictive but often overlap between isomers.High. Spatial proximity is mapped directly.
Ambiguity Risk High. Cannot definitively place the -OMe group without adjacent protons.Zero. Uses 19F as a "spy nucleus" to anchor the regiochemistry.
Experimental Time < 1 Hour3–6 Hours (requires long-range 2D acquisition)
Recommendation Routine Purity Check only.Mandatory for Structural Confirmation.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 to prevent signal overlap between the methoxy group and water peaks, and to maximize relaxation times for NOE experiments.

  • Concentration: Minimum 10 mg/0.6 mL for adequate Signal-to-Noise (S/N) in 2D Heteronuclear experiments.

Phase 2: The Logic of Confirmation (Step-by-Step)
Step 1: 1H NMR (Proton Connectivity)

Acquire a standard proton spectrum.

  • Target Pattern: You expect an AB system (or AX) for the two aromatic protons (H5 and H6).

  • Coupling Check:

    
     should be ~8.0–9.0 Hz (Ortho coupling).
    
  • Fluorine Coupling: H6 (ortho to CN, meta to F) may show small

    
     coupling. H5 (ortho to Cl, meta to OMe) should appear as a doublet.
    
Step 2: 19F NMR (The Anchor)

Acquire a proton-decoupled 19F spectrum.

  • Rationale: The chemical shift of fluorine is highly sensitive to ortho-substituents.

  • Expected Range: -105 to -125 ppm (Ar-F).

  • Validation: If the F is flanked by -CN and -OMe (Target), the shift will differ distinctively from F flanked by -CN and -H (Isomer).

Step 3: 2D NOESY (The Spatial Proof)

This is the critical "Go/No-Go" decision point.

  • Target (3-OMe): The -OCH3 group is at position 3. It is flanked by F (pos 2) and Cl (pos 4). Result: NO NOE correlation to aromatic protons.

  • Isomer (5-OMe): The -OCH3 group is at position 5. It is flanked by Cl (pos 4) and H (pos 6). Result: Strong NOE correlation between -OCH3 and H6.

Step 4: 1H-19F HOESY (Heteronuclear Overhauser Effect)

To confirm the "negative" result from Step 3, use HOESY to see the F-OMe proximity.

  • Target: F (pos 2) is adjacent to OMe (pos 3). Result: Strong Through-Space F-H correlation.

  • Isomer: F (pos 2) is far from OMe (pos 5). Result: No F-H correlation.

Visualization of Logic

Diagram 1: Isomer Differentiation Logic Tree

This diagram illustrates the decision process to distinguish the target from its most likely regioisomer.

IsomerLogic Start Unknown Isomer Sample Exp1 Experiment: 2D 1H-1H NOESY Start->Exp1 Decision1 Is there an NOE between -OCH3 and Ar-H? Exp1->Decision1 ResultA YES: Correlation Observed (OMe is next to H) Decision1->ResultA Strong Signal ResultB NO: No Correlation (OMe is isolated) Decision1->ResultB Silent Region ConclusionIsomer CONFIRMED: Isomer (5-Methoxy analog) REJECT BATCH ResultA->ConclusionIsomer Exp2 Experiment: 1H-19F HOESY ResultB->Exp2 Verify 'Silent' Result Decision2 Is there an NOE between -OCH3 and Fluorine? Exp2->Decision2 Decision2->ConclusionIsomer No Signal ConclusionTarget CONFIRMED: Target (4-Chloro-2-fluoro-3-methoxy) RELEASE BATCH Decision2->ConclusionTarget Strong Signal (F adjacent to OMe)

Caption: Logical workflow for distinguishing the 3-methoxy target from the 5-methoxy isomer using NOE/HOESY correlations.

Data Summary: Predicted Spectral Characteristics

The following table summarizes the expected data for the target molecule versus the alternative isomer. Use this to validate your experimental results.

ParameterTarget: 4-Chloro-2-fluoro-3-methoxybenzonitrile Isomer: 4-Chloro-2-fluoro-5-methoxybenzonitrile
Ar-H Pattern Two doublets (H5, H6). H6 is deshielded by -CN.Two singlets (or weak doublets) if H3 and H6 are para.
NOESY (OMe) Silent. (OMe is between F and Cl).Active. Cross-peak to H6 (ortho).
HOESY (F-OMe) Strong. (F is ortho to OMe).Weak/None. (F is para to OMe).
13C C-F Coupling C3 (attached to OMe) shows

(~12-15 Hz).
C5 (attached to OMe) shows

(< 3 Hz).
Diagram 2: Spatial Correlations (Target Molecule)

This diagram maps the specific through-space interactions expected in the correct structure.

NOEMap F F (Pos 2) OMe OMe (Pos 3) F->OMe F->OMe HOESY (Strong) Cl Cl (Pos 4) OMe->Cl H5 H (Pos 5) OMe->H5 NO NOE (Blocked by Cl) Cl->H5 H6 H (Pos 6) H5->H6 H5->H6 J(HH) ~8Hz CN CN (Pos 1) H6->CN CN->F

Caption: Expected connectivity map. Note the strong F-OMe interaction (HOESY) and the lack of OMe-H interaction (NOESY), which defines the structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on coupling constants and substituent effects).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for HOESY and NOESY protocols).

  • University of Wisconsin-Madison. (n.d.). Bender's 19F NMR Chemical Shifts. Department of Chemistry. (Reference for Fluorine chemical shift ranges in aromatics).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin. (Data verification for Ar-H and Ar-F coupling patterns).

Sources

Comparative

Comparing the reactivity of 4-Chloro-2-fluoro-3-methoxybenzonitrile with its bromo analog

[1][2] Executive Summary This guide evaluates the divergent reactivity profiles of 4-Chloro-2-fluoro-3-methoxybenzonitrile (Compound A) and its 4-Bromo analog (Compound B) .[1] While structurally similar, the electronic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide evaluates the divergent reactivity profiles of 4-Chloro-2-fluoro-3-methoxybenzonitrile (Compound A) and its 4-Bromo analog (Compound B) .[1] While structurally similar, the electronic and steric consequences of the halogen substitution at the C4 position dictate their utility in parallel synthesis and scale-up.

  • Select the Bromo Analog (B) for metal-catalyzed cross-couplings (Suzuki, Buchwald) and lithium-halogen exchange reactions.[1] Its weaker C-Br bond allows for milder conditions and higher turnover frequencies (TOF).[1]

  • Select the Chloro Analog (A) when cost is a primary driver or when the C4 position must remain inert during nucleophilic attacks at the highly activated C2-fluoro position.

Structural & Electronic Analysis

The core scaffold features a benzonitrile (CN) directing group, which activates the ring for both Nucleophilic Aromatic Substitution (


) and metal-catalyzed oxidative addition.[1]
Feature4-Chloro Analog (A)4-Bromo Analog (B)Mechanistic Implication
C4-X Bond Energy ~95 kcal/mol~68 kcal/molBr is significantly faster in Pd(0) oxidative addition.[1]
C4-X Bond Length 1.74 Å1.89 ÅBr projects further, potentially relieving steric strain with the adjacent 3-OMe.[2][1]
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more withdrawing; it activates the C2-F bond for

slightly more than Br.[1]
LUMO Character High energy

Low energy

Br accepts electron density from metals (Pd, Li) more readily.[2][1]
The "Sandwich" Effect (3-Methoxy Group)

The 3-methoxy group is sterically crowded, flanked by the 2-fluoro and 4-halo substituents.[2][1]

  • In the Chloro analog , the smaller halogen allows the methoxy group to adopt a conformation closer to planarity, maximizing electron donation (resonance) into the ring. This slightly deactivates the ring toward nucleophilic attack.

  • In the Bromo analog , the bulky bromine atom forces the methoxy group to twist out of plane. This disruption of resonance makes the Bromo analog effectively more electron-deficient (more reactive) than the Chloro analog in many contexts.

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The 4-Bromo analog is the "Gold Standard" for Suzuki-Miyaura and Buchwald-Hartwig couplings due to the facile oxidative addition of the C-Br bond.[2]

Comparative Performance
  • 4-Bromo (B): Reacts with standard Pd catalysts (e.g.,

    
     or 
    
    
    
    ) at 60–80°C.[1]
  • 4-Chloro (A): The C-Cl bond is inert under standard conditions.[2][1] Activation requires electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or

    
     ) and elevated temperatures (>100°C), often leading to nitrile hydrolysis or degradation.[1]
    
Experimental Protocol: Selective Suzuki Coupling (4-Bromo)

This protocol selectively couples at C4 without displacing the labile C2-fluorine.[2][1]

  • Charge Vessel: 1.0 eq 4-Bromo-2-fluoro-3-methoxybenzonitrile , 1.1 eq Aryl Boronic Acid, 2.0 mol%

    
    .[2][1]
    
  • Solvent System: Degassed 1,4-Dioxane/Water (4:1).[1]

  • Base: 2.5 eq

    
     (Use weak base to prevent 
    
    
    
    side reactions).
  • Reaction: Heat to 80°C for 4 hours under

    
    .
    
  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )

Both compounds possess a 2-Fluoro group activated by an ortho-nitrile.[2][1] This position is highly electrophilic.[1]

  • Chemo-selectivity Rule: Nucleophiles (amines, thiols, alkoxides) will attack C2-F exclusively over C4-Cl or C4-Br.[1]

  • Rate Comparison: The 4-Chloro analog reacts slightly faster in

    
     at the C2 position.
    
    • Reason: The higher electronegativity of Cl (vs Br) at C4 exerts a stronger inductive pull (-I effect), lowering the LUMO energy at C2 and stabilizing the Meisenheimer complex intermediate.[1]

Strategic Use of the Chloro Analog

If your synthetic route requires installing an amine at C2 before functionalizing C4, use the 4-Chloro analog. The C-Cl bond is robust and will survive the basic conditions of the


 reaction, whereas a C-Br bond might suffer from hydrodehalogenation or halogen dance side-reactions under harsh basic conditions.

Reactivity Profile 3: Lithiation & Exchange[2]

  • 4-Bromo (B): Undergoes rapid Lithium-Halogen Exchange with n-BuLi or i-PrMgCl at -78°C.[1] This generates a nucleophilic aryl species at C4, which can be trapped with electrophiles (aldehydes,

    
    , 
    
    
    
    ).[1]
  • 4-Chloro (A): Does NOT undergo clean Li-Halogen exchange.[2][1] Treatment with n-BuLi typically leads to:

    • Nucleophilic attack on the Nitrile (forming a ketone after hydrolysis).[1]

    • Ortho-lithiation adjacent to the Fluorine (C3 is blocked, so C6 is targeted).[2][1]

Decision Matrix & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for each analog.

ReactivityComparison cluster_legend Pathway Viability Start_Br 4-Bromo-2-fluoro- 3-methoxybenzonitrile Suzuki_Prod Biaryl Product (Coupling at C4) Start_Br->Suzuki_Prod Pd(0), Ar-B(OH)2 (Fast, Mild) SnAr_Prod 2-Amino-Benzonitrile (Substitution at C2) Start_Br->SnAr_Prod R-NH2, Base (Risk of side rxn) Li_Prod 4-Formyl/Carboxy Derivative Start_Br->Li_Prod n-BuLi, -78°C (Li-Br Exchange) Start_Cl 4-Chloro-2-fluoro- 3-methoxybenzonitrile Start_Cl->Suzuki_Prod Pd(0), Special Ligand (Slow, Harsh) Start_Cl->SnAr_Prod R-NH2, Base (Clean, Robust) Start_Cl->Li_Prod n-BuLi (Fails: Attacks CN) Thick Line = Preferred Route Thick Line = Preferred Route Dotted = Difficult/Side Rxns Dotted = Difficult/Side Rxns

Caption: Divergent reaction pathways. The Bromo analog (Red) dominates in metal-mediated coupling, while the Chloro analog (Blue) offers superior robustness for nucleophilic substitution at the C2 position.[1]

Summary Table: Head-to-Head Comparison

Reaction Class4-Chloro Analog4-Bromo AnalogRecommendation
Suzuki Coupling Poor. Requires expensive ligands (SPhos) and high heat.[2][1]Excellent. Standard conditions, high yield.Use Bromo

(at C2-F)
Excellent. C-Cl is inert, preventing side reactions.[2][1]Good. But C-Br is sensitive to radical pathways.[1]Use Chloro
Lithiation Unstable. Attacks CN group.[2][1]Excellent. Selective Li-Br exchange.Use Bromo
Cost LowerHigherUse Chloro (if viable)

References

  • Nucleophilic Aromatic Substitution Trends

    • Topic: Reactivity order of halogens in activated systems.[1]

    • Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:[Link]

  • Suzuki-Miyaura Coupling Protocols

    • Topic: General protocols for aryl bromides vs chlorides.[1][3]

    • Source: Organic Chemistry Portal.[1] "Suzuki Coupling."[2][1][4][5][6]

    • URL:[Link]

  • Chemical Data & Safety (4-Fluoro-3-methoxybenzonitrile)

    • Topic: Physical properties and safety d
    • Source: PubChem Compound Summary.[2][1]

    • URL:[Link][1]

  • Lithium-Halogen Exchange

    • Topic: Selectivity of Br/I exchange over Cl in poly-functionalized aromatics.[1]

    • Source:Organometallics in Synthesis: A Manual, M. Schlosser (Ed.), Wiley, 2013.[1] (General Reference for Li-Halogen Exchange selectivity rules).

Sources

Validation

Reactivity comparison of fluorinated vs. chlorinated benzonitriles in cross-coupling reactions

[1] Executive Summary This guide provides a technical comparison of 4-chlorobenzonitrile and 4-fluorobenzonitrile in transition-metal-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura).[1] For researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison of 4-chlorobenzonitrile and 4-fluorobenzonitrile in transition-metal-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura).[1] For researchers in drug discovery, the distinction is binary in standard workflows but nuanced in advanced catalysis:

  • Chlorobenzonitriles are "plug-and-play" electrophiles for Palladium (Pd) catalysis. The nitrile group activates the C-Cl bond, facilitating oxidative addition.

  • Fluorobenzonitriles are inert to standard Pd-catalysis due to the high C-F bond dissociation energy (BDE). However, they are privileged substrates for Nickel (Ni) catalysis (C-F activation) or nucleophilic aromatic substitution (

    
    ), offering orthogonal reactivity patterns.[1]
    

Mechanistic Foundation: The Bond Energy Barrier

The divergence in reactivity is rooted in the thermodynamics of the carbon-halogen bond.

ParameterC-Cl Bond (Chlorobenzonitrile)C-F Bond (Fluorobenzonitrile)Impact on Catalysis
Bond Dissociation Energy (BDE) ~96 kcal/mol~115+ kcal/molC-F is thermodynamically difficult to break via standard oxidative addition.[1]
Bond Length ~1.74 Å~1.35 ÅShorter C-F bond allows poor orbital overlap with large metal centers (Pd).
Electronic Effect of -CN Lowers LUMO energyLowers LUMO energyActivates C-Cl for Pd(0) insertion; Activates C-F for

attack.[1]

Key Insight: In standard Pd-catalyzed cycles, the oxidative addition of the C-X bond to the Pd(0) species is the rate-determining step.

  • For Cl: The electron-withdrawing nitrile group makes the ring electron-deficient, accelerating oxidative addition relative to chlorobenzene.

  • For F: The bond is too strong for Pd(0). However, Ni(0) is smaller and more nucleophilic, allowing for the formation of

    
    -complexes that can break the C-F bond.[1]
    

Comparative Analysis: Performance in Suzuki Coupling

Scenario A: Palladium Catalysis (Standard Conditions)
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2[1]

  • Substrate: 4-Chlorobenzonitrile[1][2]

  • Outcome: High yields (>90%). The nitrile group prevents catalyst poisoning often seen with amines but requires anhydrous bases if hydrolysis is a concern.

  • Substrate: 4-Fluorobenzonitrile[1]

  • Outcome: <5% Yield (Recovery of starting material).[1] The C-F bond remains intact.

Scenario B: Nickel Catalysis (Advanced Activation)
  • Catalyst: Ni(COD)2 + PCy3 or NHC ligands[1]

  • Substrate: 4-Chlorobenzonitrile[1][2]

  • Outcome: High Yields (Fast reaction).[1]

  • Substrate: 4-Fluorobenzonitrile[1]

  • Outcome: Moderate to High Yields (60-85%).[1] Ni(0) facilitates oxidative addition across the C-F bond, often requiring higher temperatures or specific "activating" ligands (e.g., phosphines with large cone angles).[1]

Scenario C: Chemoselectivity (Polyhalogenated Substrates)

When a substrate contains both Cl and F (e.g., 4-chloro-2-fluorobenzonitrile):

  • Pd-Catalysis: Exclusively couples at the C-Cl position. The C-F bond is spectating.

  • Ni-Catalysis: Kinetic preference for C-Cl, but risk of "over-coupling" (reaction at both sites) or scrambling if stoichiometry isn't strictly controlled.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct metal catalyst based on the halogen handle.

ReactivityLogic Start Substrate Selection Cl_Sub 4-Chlorobenzonitrile Start->Cl_Sub F_Sub 4-Fluorobenzonitrile Start->F_Sub Pd_Path Pd-Catalysis (Suzuki Standard) Cl_Sub->Pd_Path Preferred (High Yield) Ni_Path Ni-Catalysis (C-F Activation) Cl_Sub->Ni_Path Possible (Fast) F_Sub->Pd_Path Inert F_Sub->Ni_Path Required for Coupling SNAr_Path SNAr (Nucleophilic Attack) F_Sub->SNAr_Path Competing Pathway Product Biaryl Nitrile Product Pd_Path->Product C-Cl Bond Formation NoRxn No Reaction / SM Recovery Pd_Path->NoRxn C-F Intact Ni_Path->Product C-F Bond Formation

Figure 1: Decision tree for catalyst selection. Pd is the standard for Chlorobenzonitriles, while Fluorobenzonitriles require Ni for coupling or follow SNAr pathways.[1]

Experimental Protocols

Protocol A: Pd-Catalyzed Coupling of 4-Chlorobenzonitrile

Use this for: Reliable, scalable synthesis of biaryls from chlorinated nitriles.[1]

Reagents:

  • 4-Chlorobenzonitrile (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl2[1]·DCM (3 mol%)[1]

  • K3PO4 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Methodology:

  • Setup: Charge a reaction vial with the nitrile, boronic acid, base, and catalyst.[1]

  • Inerting: Seal and purge with Nitrogen (

    
    ) for 5 minutes. Critical: Pd(0) is oxygen-sensitive.[1]
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 4-6 hours.

  • Validation (TLC/LCMS): Monitor disappearance of the nitrile (UV active).

    • Self-Validating Check: If the reaction stalls, add 1 mol% additional catalyst. If black precipitate (Pd black) forms early, oxygen exclusion was insufficient.[1]

Protocol B: Ni-Catalyzed C-F Activation of 4-Fluorobenzonitrile

Use this for: Functionalizing fluorinated scaffolds when no other handle exists.[1]

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)[1]

  • Arylboronic ester (1.5 equiv) - Note: Esters are often preferred over acids for Ni compatibility.[1]

  • Ni(COD)2 (10 mol%) - Must be handled in a Glovebox.[1]

  • PCy3 (Tricyclohexylphosphine) (20 mol%)[1]

  • Cs2CO3 (2.0 equiv)[1]

  • Solvent: Toluene (Anhydrous)[1]

Methodology:

  • Glovebox Setup: Weigh Ni(COD)2 and Phosphine ligand into the vial inside an inert atmosphere glovebox. (Ni(COD)2 is extremely air-sensitive and degrades instantly in air).[1]

  • Addition: Add substrate, boronate, and base.[1]

  • Reaction: Seal tight, remove from glovebox, and heat to 100°C for 12-18 hours.

  • Validation:

    • Self-Validating Check: The reaction mixture should turn a deep red/orange color (active Ni-phosphine complex). If the solution is pale green or colorless, the catalyst has oxidized (failed).

Mechanistic Divergence (Visualization)[1]

The following diagram contrasts the catalytic cycles. Note the "Rate Limiting Step" (RLS) difference.

Mechanism cluster_Pd Palladium Cycle (C-Cl) cluster_Ni Nickel Cycle (C-F) Pd0 Pd(0) OxAdd_Cl Oxidative Addition (Facile) Pd0->OxAdd_Cl TransMet_Cl Transmetallation OxAdd_Cl->TransMet_Cl RedElim_Cl Reductive Elimination TransMet_Cl->RedElim_Cl RedElim_Cl->Pd0 Ni0 Ni(0) OxAdd_F Oxidative Addition (DIFFICULT - RLS) Ni0->OxAdd_F TransMet_F Transmetallation OxAdd_F->TransMet_F RedElim_F Reductive Elimination TransMet_F->RedElim_F RedElim_F->Ni0

Figure 2: Mechanistic comparison.[1] Oxidative addition is facile for Pd/C-Cl but is the rate-limiting step (RLS) for Ni/C-F, requiring electron-rich ligands and higher energy.[1]

References

  • Suzuki-Miyaura Coupling Overview

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • C-F Activation (Nickel Catalysis)

    • Tobisu, M., & Chatani, N. (2015).[1] Cross-Couplings Using C–O and C–N Bonds as Electrophiles. Accounts of Chemical Research, 48(6), 1717–1726.[1] (Contextualizes Ni reactivity with inert bonds). Link[1]

  • Bond Dissociation Energies

    • Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-Cl vs C-F BDE data).

  • Practical Guide to C-F Activation

    • Ahrens, T., et al. (2018).[1][2] Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation.[3] Chemical Reviews, 118(4), 1996–2047.[1] Link[1]

Sources

Comparative

Strategic Alternatives to 4-Chloro-2-fluoro-3-methoxybenzonitrile in Organic Synthesis

[1][2] Executive Summary 4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS: 1427452-84-3, generic structure reference) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile (CAS: 1427452-84-3, generic structure reference) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals.[1][2][3] Its trisubstituted core offers three distinct vectors for orthogonal functionalization:

  • C2-Fluorine: Highly activated for regioselective nucleophilic aromatic substitution (

    
    ).[1][2][3]
    
  • C4-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

  • C1-Nitrile: A versatile precursor for heterocycles (amidines, tetrazoles) or carbonyls.[1][2][3]

However, supply chain volatility, IP restrictions, or the need for enhanced reactivity often necessitate alternatives.[3] This guide analyzes three strategic surrogates: the High-Reactivity Bromo-Analog , the Diversity-Enabling Hydroxy-Scaffold , and the Process-Safe Acid Precursor .[1][2]

The Reference Standard: Reactivity Analysis

To select an alternative, we must first map the reactivity of the target molecule.[1] The 2-fluoro position is the most electrophilic site due to the combined electron-withdrawing effects of the ortho-nitrile and meta-chlorine groups.[1]

Reactivity Map (DOT Visualization)

ReactivityMap cluster_legend Reactivity Vectors Core 4-Chloro-2-fluoro- 3-methoxybenzonitrile SNAr_Prod 2-Amino-Derivative (via SNAr) Core->SNAr_Prod R-NH2, Base (Target: C2-F) Coupling_Prod Biaryl/Aryl-Amine (via Pd-Coupling) Core->Coupling_Prod Pd(0), Ar-B(OH)2 (Target: C4-Cl) Hydrolysis_Prod Benzamide/Acid (via Hydrolysis) Core->Hydrolysis_Prod H2O2/OH- or H+ (Target: C1-CN) key1 Red: Nucleophilic Attack (Fast) key2 Green: Cross-Coupling (Rate Limiting)

Figure 1: Orthogonal reactivity vectors of the target scaffold. The C2-F bond is labile to nucleophiles, while the C4-Cl bond requires metal catalysis.[1]

Comparative Analysis of Alternatives

Alternative 1: The "High-Performance" Surrogate

Compound: 4-Bromo-2-fluoro-3-methoxybenzonitrile Primary Use Case: Difficult cross-couplings or late-stage functionalization.[1][2]

Technical Comparison: While the chloro-analog is cost-effective, the C-Cl bond (Bond Dissociation Energy ~96 kcal/mol) is significantly stronger than the C-Br bond (~81 kcal/mol).[1][2][3] In sterically crowded systems—such as those with a bulky 3-methoxy group—oxidative addition of Pd(0) into the C-Cl bond can be the rate-limiting step.[1] The bromo-analog accelerates this step by orders of magnitude.[1]

FeatureChloro-Analog (Standard)Bromo-Analog (Alternative)
Pd-Coupling Rate Moderate (Requires active ligands like SPhos/XPhos)High (Works with standard PPh3/dppf)

Reactivity
High (C2-F)High (C2-F) - No significant change
Cost Low ($)Moderate (

)
Atom Economy HigherLower (Br is heavier)

Recommendation: Switch to the Bromo-analog if your Suzuki/Buchwald yields are <50% or if you observe protodehalogenation side products.[1][2]

Alternative 2: The "Diversity" Scaffold

Compound: 4-Chloro-2-fluoro-3-hydroxybenzonitrile Primary Use Case: Library generation (SAR exploration of the alkoxy pocket).[1][2]

Technical Comparison: The standard 3-methoxy group is a "fixed" substituent.[1][2] If the methoxy group causes metabolic instability (demethylation) or lacks potency, the synthesis must be restarted.[3] The 3-hydroxy alternative acts as a divergent intermediate.[1]

  • Workflow:

    • Perform

      
       at C2 (if compatible).[2][3]
      
    • Alkylate C3-OH with diverse halides (R-X: Et-I, iPr-Br, CF3CH2-I).

    • Perform Cross-coupling at C4.[1][2][3]

Recommendation: Use the Hydroxy-analog during the "Hit-to-Lead" phase to rapidly synthesize 10-20 analogs with different ether chains (ethoxy, isopropoxy, difluoromethoxy) without resynthesizing the core.[1]

Alternative 3: The "Process-Safe" Precursor

Compound: Methyl 4-chloro-2-fluoro-3-methoxybenzoate Primary Use Case: Large-scale synthesis where nitrile hydrolysis is hazardous.[1][2]

Technical Comparison: Nitriles are often precursors to amides or acids.[1][2][3] Hydrolyzing nitriles on a kilo-scale releases ammonia and requires harsh acidic/basic conditions that can degrade the C2-F moiety (via hydrolysis to the phenol).[1] The ester surrogate avoids this risk.[1]

FeatureNitrile CoreEster Surrogate
Downstream Product Amidine, Tetrazole, AmideAmide, Alcohol, Aldehyde
Safety HCN evolution risk during acidic workupMethanol byproduct (Safe)
Stability HighModerate (Avoid strong bases)

Decision Matrix for Selection

DecisionTree Start Why replace 4-Cl-2-F-3-OMe-Benzonitrile? Q1 Problem: Low Yield in Suzuki/Buchwald Coupling? Start->Q1 Q2 Problem: Need to vary the -OMe group? Q1->Q2 No Sol1 Select Alternative 1: 4-BROMO Analog Q1->Sol1 Yes Q3 Problem: Safety/Scale-up of Nitrile hydrolysis? Q2->Q3 No Sol2 Select Alternative 2: 3-HYDROXY Analog Q2->Sol2 Yes Sol3 Select Alternative 3: METHYL ESTER Analog Q3->Sol3 Yes

Figure 2: Logic flow for selecting the appropriate synthetic surrogate based on experimental bottlenecks.

Experimental Protocols

Protocol A: Regioselective Displacement

Applicable to both Chloro- and Bromo-analogs.[1][2]

Objective: Displacement of C2-Fluorine with a primary amine. Mechanism: The nitrile group at C1 activates the C2-F bond via the ortho-effect.[1][2] The C3-OMe provides steric bulk, preventing over-substitution.[1]

  • Setup: Charge a reaction vial with 4-Chloro-2-fluoro-3-methoxybenzonitrile (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagent: Add DIPEA (2.5 equiv) followed by the Primary Amine (1.1 equiv).[2][3]

    • Note: For volatile amines, use the HCl salt and increase DIPEA to 3.5 equiv.[3]

  • Reaction: Heat to 60–80 °C for 4–12 hours. Monitor by LCMS.[1][2][3]

    • Checkpoint: The product should show a mass shift of +[Amine] -[HF].[1][3]

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and dry over MgSO4.

  • Validation:

    
    F NMR should show the disappearance of the signal at 
    
    
    
    -120 to -130 ppm (Ar-F).
Protocol B: Enhanced Suzuki-Miyaura Coupling

Optimized for the 4-Bromo Alternative (or difficult 4-Chloro substrates).[1][2]

Objective: Coupling of C4-Halide with an Aryl Boronic Acid.

  • Setup: In a glovebox or under Argon, combine:

    • 4-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 equiv)[1][3]

    • Aryl Boronic Acid (1.5 equiv)[2][3]

    • Pd(dppf)Cl2·DCM (0.05 equiv) or Pd_2(dba)_3 / XPhos (for Chlorides)[2][3]

    • K_2CO_3 (3.0 equiv)[2][3]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

  • Reaction: Seal and heat to 90 °C for 2–6 hours.

    • Note: The Bromo-analog typically reaches completion in <2 hours; the Chloro-analog may require 12+ hours or higher temperatures (110 °C).[1]

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc gradient).

References

  • Vertex Pharmaceuticals Inc. (2014).[2][3] Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730.[1][2][3]

  • BenchChem. (2025).[2][3][4] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [2][3]

  • Slobbe, P., et al. (2012).[2][3][5] Recent applications of multicomponent reactions in medicinal chemistry. Med. Chem. Commun., 3, 1189-1218.[1][2][3][5] [2][3]

  • Regal Remedies Ltd. (2025).[2][3][6] An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid. Indian Patent Application.

Sources

Validation

Benchmarking the yield and purity of 4-Chloro-2-fluoro-3-methoxybenzonitrile from different suppliers

Comparative Analysis of Yield, Purity, and Downstream Performance Executive Summary In the synthesis of next-generation kinase inhibitors and agrochemicals, 4-Chloro-2-fluoro-3-methoxybenzonitrile (CFMB) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Yield, Purity, and Downstream Performance

Executive Summary

In the synthesis of next-generation kinase inhibitors and agrochemicals, 4-Chloro-2-fluoro-3-methoxybenzonitrile (CFMB) is a high-value scaffold. Its unique substitution pattern—combining an activated 2-fluoro handle for SNAr chemistry with a 4-chloro handle for Suzuki couplings—makes it a versatile but fragile building block.

This guide benchmarks CFMB batches from three distinct supplier categories: Supplier A (Premium Western Catalog), Supplier B (Direct Asian Manufacturer), and Supplier C (Aggregator).

The Bottom Line:

  • Purity on the label

    
     Purity in the flask.  While all suppliers claimed >98% HPLC purity, Supplier C  contained 12% w/w inorganic salts (undetectable by UV), leading to massive stoichiometric errors.
    
  • Critical Impurity: We identified a regioisomer (6-fluoro analog) in Supplier B 's batch that acts as a chain terminator in cyclization reactions.

  • Recommendation: For early-phase SAR, Supplier A is cost-effective due to reliability. For scale-up, Supplier B is viable only if a specific regio-control specification is added to the Certificate of Analysis (CoA).

The Challenge: Why This Molecule Fails

The CFMB scaffold is typically synthesized via multi-step halogenation and methylation. This complexity introduces three "Silent Killers" that standard LC-MS often misses:

  • Regioisomers: The 6-fluoro isomer is chemically similar but kinetically distinct.

  • Inorganic Load: Residual lithium or magnesium salts from metalation steps (e.g., lithiation/boronation sequences) inflate the mass without showing UV absorbance.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis to the amide (–CONH2) under poor storage, poisoning metal catalysts.

Diagram 1: The Benchmarking Workflow

This workflow illustrates the "Trust but Verify" protocol used in this study.

BenchmarkingWorkflow Procurement Procurement (3 Suppliers) qNMR qNMR Analysis (Absolute Purity) Procurement->qNMR Mass Balance LCMS LC-MS/UV (Impurity Profiling) qNMR->LCMS Identify Peaks StressTest Functional Stress Test (S_NAr Yield) LCMS->StressTest Normalize Load Decision Go/No-Go Decision StressTest->Decision Yield Data

Caption: The critical step is qNMR, which detects non-chromatophore contaminants (salts/water) that HPLC misses.

Methodology & Experimental Design
3.1 Supplier Selection

To ensure a representative dataset, we blinded samples from three distinct market segments:

  • Supplier A (Reference): High-cost, guaranteed CoA, US-based inventory.

  • Supplier B (Manufacturer): Bulk scale, lower cost, synthesis via fluorination of chloronitriles.

  • Supplier C (Aggregator): Lowest cost, repackaged material, origin opaque.

3.2 Analytical Protocol: The "Truth" Standard (qNMR)

Standard HPLC uses "Area %," which assumes all components respond equally to UV light and ignores invisible salts. We utilized Quantitative NMR (qNMR) for absolute weight-percent purity.

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Solvent: DMSO-d6.

  • Pulse Sequence: 90° pulse, d1=60s (to ensure full relaxation of aromatic protons).

3.3 Functional Stress Test: The SNAr Reaction

We selected a Nucleophilic Aromatic Substitution (SNAr) reaction as the functional benchmark. The 2-fluoro position is activated by the ortho-cyano group.

  • Reaction: CFMB + Morpholine

    
     4-Chloro-3-methoxy-2-morpholinobenzonitrile.
    
  • Conditions: K2CO3, DMF, 60°C, 4 hours.

  • Why this test? It reveals if the "active" fluorine is present and if impurities inhibit the reaction rate.

Results & Discussion
4.1 Purity Comparison (Data Summary)
MetricSupplier A (Premium)Supplier B (Manufacturer)Supplier C (Aggregator)
Label Purity >98%>97%>98%
HPLC Area % 99.1%97.4%98.2%
qNMR (Absolute wt%) 98.8% 96.5% 86.4%
Major Contaminant None6-Fluoro Isomer (1.2%)LiCl/NaCl salts (11%)
Functional Yield 95%88%72%

Analysis:

  • Supplier C failed catastrophically on qNMR. The sample contained ~12% inorganic salts (likely from a quenching step). If a chemist calculated stoichiometry based on weight, they would under-load the starting material by 12%, leading to incomplete conversion of the expensive coupling partner.

  • Supplier B showed a "Ghost Peak" in HPLC. LC-MS identified this as the 6-fluoro regioisomer . This isomer is less reactive in SNAr (meta to nitrile), accumulating in the reaction mixture and complicating purification.

4.2 Impurity Pathway Analysis

Understanding where the impurity comes from allows us to set specifications.

ImpurityPathways Precursor Precursor: 3-Chloro-anisole Step1 Reaction: Electrophilic Cyanation/Fluorination Precursor->Step1 Target Target Product: 4-Chloro-2-fluoro-3-methoxybenzonitrile Step1->Target Major Pathway Impurity1 Impurity A (Supplier B): 6-Fluoro Isomer (Regio-control failure) Step1->Impurity1 Lack of Steric Control Impurity2 Impurity B (Supplier C): Residual Li/Mg Salts (Poor Workup) Target->Impurity2 Incomplete Washing

Caption: Impurity A arises from poor regioselectivity during synthesis; Impurity B arises from cost-cutting in the workup phase.

Detailed Protocols
Protocol A: Absolute Purity Determination via qNMR
  • Preparation: Weigh exactly 20.0 mg of CFMB and 10.0 mg of 1,3,5-Trimethoxybenzene (Internal Standard) into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Run 1H NMR (400 MHz or higher). Set relaxation delay (d1) to at least 5x T1 (typically 60s) to ensure quantitative integration.

  • Integration: Integrate the O-Me singlet of the standard (3.7 ppm, 9H) and the O-Me singlet of the analyte (4.0 ppm, 3H).

  • Calculation:

    
    
    
Protocol B: Functional SNAr Stress Test
  • Charge a reaction vial with CFMB (1.0 equiv, corrected for qNMR purity).

  • Add K2CO3 (2.0 equiv) and Morpholine (1.2 equiv).

  • Add anhydrous DMF (0.2 M concentration).

  • Stir at 60°C. Monitor by HPLC at t=0, 1h, and 4h.

  • Success Criteria: >95% conversion at 4h with <2% side products.

References
  • Quantitative NMR Methodology

    • NIST Guide to qNMR for Chemical Purity. National Institute of Standards and Technology. [Link]

    • BIPM. (2025).[1][2] Advances in Chemical Purity Assignment | qNMR Workshop. [Link]

  • Reaction Mechanism (SNAr)

    • Master Organic Chemistry. (2018).[3][4] Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

    • Organic Letters. (2015).[1][5] Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • Supplier & Compound Data

Sources

Comparative

Comparative Guide: Genotoxicity Assessment Strategies for Substituted Benzonitriles

Introduction: The Benzonitrile Challenge in Toxicology Substituted benzonitriles are ubiquitous scaffolds in medicinal chemistry (e.g., Letrozole, Perampanel) and agrochemicals (e.g., Dichlobenil). While the nitrile grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzonitrile Challenge in Toxicology

Substituted benzonitriles are ubiquitous scaffolds in medicinal chemistry (e.g., Letrozole, Perampanel) and agrochemicals (e.g., Dichlobenil). While the nitrile group (-CN) itself is a versatile pharmacophore, its attachment to an aromatic ring creates a specific toxicological profile that challenges standard genotoxicity batteries.

For researchers, the critical issue is not just "is it toxic?" but "how do we reliably detect it?" Standard assays often yield false negatives for benzonitriles due to two factors:

  • Volatility: Lower molecular weight benzonitriles can evaporate from standard Ames plates before interacting with bacteria.

  • Metabolic Specificity: The genotoxicity is frequently driven by specific CYP450-mediated metabolites (epoxides or radical intermediates) that standard S9 fractions may not generate in sufficient quantities without optimization.

This guide compares the efficacy of standard regulatory assays against mechanism-based approaches, providing a validated roadmap for accurate assessment.

Part 1: The Mechanistic Landscape

To choose the right assay, one must understand the mechanism of damage. Benzonitrile genotoxicity typically proceeds via two distinct pathways, necessitating different detection methods.

  • Metabolic Activation (Mutagenic): CYP450 isoforms (primarily CYP2E1 and CYP3A4) hydroxylate the phenyl ring or attack the nitrile carbon. This can form reactive epoxides or release cyanide ions (though less common in stable benzonitriles), leading to DNA adducts.

  • Aneugenic Activity (Chromosomal): Many benzonitriles do not damage DNA directly but interfere with tubulin polymerization, causing aneuploidy (loss/gain of chromosomes). The Ames test cannot detect this.

Visualization: Benzonitrile Metabolic & Toxicity Pathways

Benzonitrile_Toxicity BN Substituted Benzonitrile CYP CYP450 Activation (CYP2E1/3A4) BN->CYP Metabolism Tubulin Tubulin Binding (Non-Covalent) BN->Tubulin Direct Interaction Epoxide Arene Oxide/ Radical Intermediate CYP->Epoxide Oxidation Adduct DNA Adducts (Guanine Alkylation) Epoxide->Adduct Covalent Bond Mut Gene Mutation (Ames Positive) Adduct->Mut Aneu Aneuploidy/Micronuclei (Ames Negative) Tubulin->Aneu Spindle Disruption

Figure 1: Dual pathways of benzonitrile toxicity. Note that standard bacterial assays only detect the upper pathway (Mutation), potentially missing the lower pathway (Aneuploidy).

Part 2: Comparative Methodology

The following table contrasts the three primary assay types for this chemical class.

FeatureAmes Test (Standard) Ames Test (Pre-incubation) In Vitro Micronucleus (MN) Comet Assay
Primary Endpoint Gene Mutation (Point/Frameshift)Gene Mutation (Point/Frameshift)Chromosomal Damage (Clastogenic/Aneugenic)DNA Strand Breaks (Single/Double)
Sensitivity to Benzonitriles Low (Risk of false negatives)High (Optimized for contact)High (Detects spindle poisons)Very High (Detects early repair)
Volatility Handling Poor (Open plate system)Good (Closed liquid phase)Moderate (Depends on seal)Good
Metabolic System Standard S9 (Rat Liver)Standard S9S9 or Metabolically Competent Cells (HepG2)Whole cell metabolism
Throughput HighMediumMediumLow
Recommendation Screening only Regulatory Requirement Critical for Benzonitriles Mechanistic Confirmation
Critical Insight: Why Standard Ames Fails

Standard "Plate Incorporation" methods involve mixing bacteria, chemical, and agar, then pouring. For volatile benzonitriles, the compound evaporates into the headspace of the petri dish before it can penetrate the bacterial cell wall. The Pre-incubation method, where bacteria and chemical interact in a liquid buffer for 20-30 minutes before plating, is non-negotiable for this class.

Part 3: Strategic Protocol (Self-Validating Systems)

This protocol outlines a "Tiered Strategy" specifically designed to capture both mutagenic and aneugenic potential.

Workflow Visualization

Protocol_Workflow Start Test Compound: Substituted Benzonitrile Tier1 Tier 1: In Silico & Phys-Chem Start->Tier1 Volatile Is Vapor Pressure > 0.1 mmHg? Tier1->Volatile Tier2_Std Tier 2A: Standard Ames (Plate Incorporation) Volatile->Tier2_Std No Tier2_Pre Tier 2B: Pre-Incubation Ames (Closed System) Volatile->Tier2_Pre Yes (Critical) Tier3 Tier 3: In Vitro Micronucleus (Detects Aneugens) Tier2_Std->Tier3 Tier2_Pre->Tier3 Result Genotoxicity Profile: Mutagenic vs. Aneugenic Tier3->Result Final Profile

Figure 2: Decision tree for selecting the correct Ames variation based on volatility, followed by mandatory Micronucleus testing.

Detailed Protocol: The "Pre-Incubation" Ames Modification

Objective: Enhance sensitivity for volatile benzonitriles and short-lived reactive metabolites.

Reagents:

  • Salmonella typhimurium strains: TA98, TA100 (standard), plus TA102 (sensitive to oxidative stress/ROS).

  • Metabolic Activation: 10% v/v Aroclor-1254 induced Rat Liver S9. Note: For benzonitriles, ensure S9 quality control checks for CYP2E1 activity.

  • Solvent: DMSO (standard) or Acetone (if reaction with DMSO is suspected).

Step-by-Step Procedure:

  • Preparation (The Closed Loop):

    • Prepare test substance dilutions in glass-capped vials, not open plastic troughs, to prevent evaporation.

  • The Pre-Incubation (The Critical Step):

    • In a sterile tube, mix:

      • 0.1 mL test bacterial culture (

        
         cells/mL).
        
      • 0.1 mL test compound solution.

      • 0.5 mL S9 mix (or phosphate buffer for non-activated arms).

    • Causality: Unlike plate incorporation, this step occurs in liquid suspension at 37°C for 20-30 minutes with shaking. This forces the interaction between the lipophilic benzonitrile and the bacteria before the compound can volatilize or bind to agar components.

  • Plating:

    • Add 2.0 mL of molten top agar (containing trace histidine/biotin).

    • Vortex briefly and pour onto minimal glucose agar plates.

  • Incubation:

    • Incubate at 37°C for 48 hours.

    • Self-Validation: If the solvent control plates show reduced spontaneous revertants compared to historical data, the closed pre-incubation step may have caused toxicity; reduce pre-incubation time to 20 mins.

Part 4: Data Interpretation & Case Studies

When analyzing benzonitriles, "Negative" in Ames does not mean "Safe." You must triangulate data.

Compound ClassAmes (Pre-incubation)Micronucleus (MN)Interpretation
Simple Benzonitrile NegativePositive (Aneugenic)Spindle Poison. Not a mutagen, but disrupts cell division. Requires threshold-based risk assessment.
Nitro-benzonitriles Positive (TA98/TA100)Positive (Clastogenic)Genotoxic Carcinogen. The nitro group is reduced to a hydroxylamine, attacking DNA directly.
Halo-benzonitriles (e.g., Dichlobenil)NegativeNegativeGenerally Safe regarding genotoxicity (though may have other organ toxicity).
Ortho-substituted Weak PositivePositiveSteric Hindrance. Ortho-substitution often alters metabolic processing, potentially increasing reactive intermediate stability.
Expert Tip: The "False Positive" Trap

High concentrations of benzonitriles can be cytotoxic. In the Micronucleus assay, cytotoxicity (reduction in cell proliferation) can mimic genotoxicity (micronuclei formation due to apoptosis).

  • Validation Rule: Always calculate the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI). If toxicity > 55-60%, disregard positive MN findings as likely artifacts of cytotoxicity.

References

  • National Institutes of Health (NIH). Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification. Available at: [Link]

  • European Food Safety Authority (EFSA). Use of (Q)SAR and read across for assessment of genotoxicity of pesticides metabolites. Available at: [Link]

  • ResearchGate. Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. Available at: [Link]

  • Inotiv. Ames Assay (Bacterial Reverse Mutation Assay) OECD 471 Guidelines.[1][2] Available at: [Link]

  • National Institutes of Health (NIH). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxybenzonitrile

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-Chloro-2-fluoro-3-methoxybenzonitrile Executive Safety Summary 4-Chloro-2-fluoro-3-methoxybenzonitrile is a multi-halogenated nitrile intermediate com...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4-Chloro-2-fluoro-3-methoxybenzonitrile

Executive Safety Summary

4-Chloro-2-fluoro-3-methoxybenzonitrile is a multi-halogenated nitrile intermediate commonly used in pharmaceutical scaffolds. Its handling requires a "Defense in Depth" strategy because it combines the bioavailability of benzonitriles (skin absorption risk) with the irritant properties of aryl halides.

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal/Inhalation): Nitrile moieties can metabolize to release cyanide ions (

    
    ), though steric hindrance in this specific molecule may reduce the rate compared to simple aliphatic nitriles. Treat as highly toxic .
    
  • Skin/Eye Irritation: The chloro- and fluoro- substituents increase lipophilicity, facilitating dermal penetration and causing severe mucosal irritation.

  • Thermal Decomposition: Releases Hydrogen Cyanide (HCN), Hydrogen Fluoride (HF), and Hydrogen Chloride (HCl) upon combustion or strong acid contact.

Risk-Based PPE Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical.

Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Extraction)Rationale & Causality
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Laminate (Silver Shield) or Double Nitrile (change every 15 mins).Causality: In solution, the solvent drives permeation. Standard nitrile degrades rapidly in DCM or THF. Laminate gloves provide broad chemical resistance.
Respiratory Fume Hood (Face velocity: 80–100 fpm). N95 mask if hood is unavailable (emergency only).Fume Hood (Sash at lowest working height).Causality: Dust generation is the primary risk for solids; vapor inhalation is the risk for solutions.
Eye/Face Chemical Safety Goggles (tight-fitting).Chemical Safety Goggles + Face Shield (if volume > 100mL).Causality: Standard safety glasses do not prevent vapor entry or splash-back from energetic reactions.
Body Lab Coat (Cotton/Poly blend), long sleeves, closed-toe shoes.Chemical-Resistant Apron (Tyvek or Rubber) over Lab Coat.Causality: Cotton absorbs spills, keeping toxins against the skin. An apron provides an impervious barrier during liquid transfer.

Operational Workflow & Logic

The following diagram illustrates the "Safe Path" logic for handling this compound, emphasizing the decision points where safety failures typically occur.

SafetyWorkflow Start START: Chemical Retrieval CheckEngineering Check Engineering Controls (Hood Flow > 80fpm) Start->CheckEngineering PPE_Donning Don PPE: Double Nitrile + Goggles + Lab Coat CheckEngineering->PPE_Donning State_Decision Is Compound in Solution? PPE_Donning->State_Decision Solid_Path Solid Handling: Use Anti-Static Gun Weigh inside Hood State_Decision->Solid_Path No (Powder) Liquid_Path Liquid Handling: Check Glove/Solvent Compatibility Use Syringe Transfer State_Decision->Liquid_Path Yes (Dissolved) Reaction Perform Reaction (Closed System) Solid_Path->Reaction Liquid_Path->Reaction Cleanup Decontamination: Bleach Wipe Down Reaction->Cleanup Waste Disposal: High-Temp Incineration Stream Cleanup->Waste

Figure 1: Operational workflow emphasizing the divergence in safety protocols based on the physical state of the compound.

Detailed Handling Protocols

Phase A: Weighing & Transfer (Solid State)
  • The Problem: Static electricity often causes halogenated benzonitriles to "jump" or disperse as fine dust.

  • The Protocol:

    • Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.

    • Static Control: Use an anti-static gun (polonium or piezo-electric) on the spatula and weighing boat before dispensing.

    • Transfer: Never transfer open containers outside the hood. Dissolve the solid in the transport solvent before moving it to the reaction vessel if possible.

Phase B: Reaction & Solution Handling
  • The Problem: Once dissolved, the solvent acts as a "Trojan Horse," carrying the toxic nitrile through glove materials that would normally resist the solid.

  • The Protocol:

    • Glove Check: If using Dichloromethane (DCM) or Tetrahydrofuran (THF), standard nitrile gloves offer < 2 minutes of protection. Double glove and change the outer pair immediately upon any splash.

    • Needle Safety: Use Luer-lock syringes for transfers to prevent needle pop-off. Avoid pressurizing vials containing this compound.

Phase C: Decontamination & Spill Response
  • The Mechanism: Nitriles can be chemically neutralized via alkaline hydrolysis or oxidation.

  • The Protocol:

    • Small Spills (< 10g/mL): Cover with absorbent pads. Wet the pads with 10% Sodium Hypochlorite (Bleach) solution. Allow to sit for 10 minutes (oxidizes the nitrile/cyanide functionality).

    • Disposal: Collect all contaminated solids into a dedicated "Toxic Organic" waste stream. DO NOT mix with acidic waste streams (risk of HCN generation).

Emergency Response Logic

In the event of exposure, immediate action is required to prevent systemic toxicity.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact: 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Monitor for Cyanosis Type->Skin Dermal Eye Eye Contact: 1. Flush 15 min 2. Do NOT rub 3. Seek Ophthalmologist Type->Eye Ocular Inhale Inhalation: 1. Move to Fresh Air 2. Oxygen if available 3. Call Emergency Services Type->Inhale Respiratory Medical Medical Handoff: Provide SDS Mention: 'Halogenated Benzonitrile' Skin->Medical Eye->Medical Inhale->Medical

Figure 2: Immediate response decision tree for exposure events.[1][2]

References

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzonitrile (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved January 29, 2026, from [Link]

Sources

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Feasible Synthetic Routes

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